MK-0354
Description
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYSJKGRPGMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-28-8 | |
| Record name | MK-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0354 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2005 AD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-0354: A Technical Overview of a GPR109A Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0354 is a synthetic, small molecule that acts as a partial agonist for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. Its chemical designation is 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole.[1][2] Developed as a potential therapeutic agent for dyslipidemia, this compound was investigated for its ability to modulate lipid profiles with a reduced flushing effect compared to niacin. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and relevant clinical and preclinical data.
Chemical Structure
The chemical structure of this compound is 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole.
Molecular Formula: C₇H₈N₆
Chemical Structure Visualization:
Caption: 2D Chemical Structure of this compound.
Mechanism of Action & Signaling Pathway
This compound functions as a partial agonist of the GPR109A receptor, a Gi protein-coupled receptor.[1] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This mechanism is believed to mediate the antilipolytic effects observed with GPR109A agonists. The partial agonism of this compound is characterized by its ability to elicit a submaximal response compared to the full agonist, niacin.
The signaling pathway of GPR109A activation is multifaceted. In adipocytes, the primary pathway involves the Gi-mediated inhibition of adenylyl cyclase. However, in other cell types, such as keratinocytes and immune cells, GPR109A activation can also lead to the recruitment of β-arrestins, which can trigger alternative signaling pathways independent of G protein coupling.[4] These alternative pathways are associated with the release of prostaglandins, such as PGD₂, which are responsible for the cutaneous flushing side effect of niacin.
Caption: GPR109A Signaling Pathway Activated by this compound.
Quantitative Data
A Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with dyslipidemia. The following table summarizes the key lipid-modifying effects observed after 4 weeks of treatment with 2.5 g of this compound once daily.
| Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval |
| High-Density Lipoprotein Cholesterol (HDL-c) | 0.4% | -5.2% to 6.0% |
| Low-Density Lipoprotein Cholesterol (LDL-c) | -9.8% | -16.8% to -2.7% |
| Triglycerides | -5.8% | -22.6% to 11.9% |
While this compound demonstrated a reduction in free fatty acids, the effects on HDL-c, LDL-c, and triglycerides were not considered clinically meaningful.
Experimental Protocols
In Vitro cAMP Assay
The following is a general protocol for assessing the effect of this compound on cAMP levels in a cell-based assay. Specific cell lines expressing GPR109A, such as CHO-K1 or HEK293 cells, are typically used.
Methodology:
-
Cell Plating: Plate GPR109A-expressing cells in a 96-well plate at a density of 10,000 to 20,000 cells per well and incubate overnight.
-
Cell Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS) solution.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a positive control (e.g., niacin) and a negative control (vehicle).
-
Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.
Phase II Clinical Trial (NCT00482108) Methodology
The clinical trial was a randomized, placebo-controlled, double-blind study to evaluate the efficacy and safety of this compound in patients with dyslipidemia.
Key Methodological Aspects:
-
Participants: The study enrolled 66 patients with dyslipidemia.
-
Inclusion Criteria:
-
Age between 18 and 75 years.
-
History of taking statin or other lipid-modifying therapy in the last 6-8 weeks.
-
Lipid lab values outside the specified range in the protocol.
-
-
Exclusion Criteria:
-
Pregnancy or nursing.
-
Use of hormonal birth control.
-
Poorly controlled or newly diagnosed diabetes.
-
Thyroid disease.
-
History of hemorrhagic stroke or peptic ulcer disease.
-
Active gout.
-
Cancer (except for successfully treated skin cancer).
-
HIV positive status.
-
History of drug or alcohol abuse.
-
-
Intervention: Patients received either 2.5 g of this compound or a placebo once daily for 4 weeks.
-
Primary Outcome Measures: The primary endpoints were the percent changes from baseline in HDL-c, LDL-c, and triglycerides.
Synthesis
The synthesis of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound) can be achieved through a multi-step process. A general synthetic strategy involves the construction of the tetrahydro-cyclopentapyrazole core followed by the formation of the tetrazole ring. One reported method utilizes an Ugi-Azide multicomponent reaction.
Caption: Generalized Synthetic Workflow for this compound.
Conclusion
This compound is a GPR109A partial agonist that was developed to provide the lipid-modifying benefits of niacin with a reduced incidence of flushing. While preclinical and early clinical studies demonstrated its ability to lower free fatty acids, it failed to produce clinically significant improvements in the overall lipid profile in a Phase II trial. The development of this compound highlights the complexities of targeting the GPR109A receptor and underscores the challenges in dissociating the therapeutic effects from the side effects of this class of drugs. Further research into the nuanced signaling pathways of GPR109A may yet yield novel therapeutic agents for dyslipidemia and other metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
MK-0354 as a partial agonist of the nicotinic acid receptor
An In-Depth Technical Guide to MK-0354: A Partial Agonist of the Nicotinic Acid Receptor (GPR109A)
Introduction
This compound, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a selective partial agonist for the G-protein coupled receptor 109A (GPR109A), the high-affinity receptor for nicotinic acid (niacin).[1] Developed as a potential treatment for dyslipidemia, this compound was designed to retain the beneficial antilipolytic effects of niacin while minimizing the common and often poorly tolerated side effect of cutaneous flushing.[1][2] While clinical trials ultimately showed a disconnect between its potent reduction of free fatty acids and long-term lipid profile improvements, the study of this compound has provided invaluable insights into the distinct signaling pathways downstream of GPR109A activation, effectively helping to decouple the receptor's therapeutic actions from its side effects.[2] This guide provides a comprehensive technical overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies, including human clinical trials. The quantitative data from these studies are summarized below.
Table 1: In Vitro Receptor Activity
| Parameter | Species | Value | Reference |
| EC₅₀ | Human (hGPR109a) | 1.65 µM | |
| EC₅₀ | Mouse (mGPR109a) | 1.08 µM | |
| Kᵢ | Human (hGPR109a) | 505 nM | |
| GPR109b Activity | Not specified | No activation |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor.
Table 2: Human Clinical Trial Data (Phase I & II)
| Parameter | This compound Dose | Effect | Reference |
| Free Fatty Acids (FFA) | 300 - 4000 mg (single dose) | Robust, dose-related reduction over 5 hours. | |
| Free Fatty Acids (FFA) | up to 3600 mg (7 days) | Sustained suppression similar to a single dose. | |
| High-Density Lipoprotein Cholesterol (HDL-C) | 2.5 g (4 weeks) | No clinically meaningful effect (0.4% change). | |
| Low-Density Lipoprotein Cholesterol (LDL-C) | 2.5 g (4 weeks) | No clinically meaningful effect (-9.8% change). | |
| Triglycerides (TG) | 2.5 g (4 weeks) | No clinically meaningful effect (-5.8% change). | |
| Cutaneous Flushing | Up to 4000 mg | Minimal to no flushing observed. |
Signaling Pathways
Activation of GPR109A by agonists initiates distinct downstream signaling cascades. As a partial and potentially biased agonist, this compound preferentially activates the anti-lipolytic pathway over the pathway responsible for flushing.
Anti-Lipolytic Pathway in Adipocytes
In adipocytes, GPR109A is coupled to an inhibitory G-protein (Gᵢ). Agonist binding, including by this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation and activation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down triglycerides into free fatty acids (lipolysis). The net result is a decrease in the release of FFAs from adipose tissue into the bloodstream.
References
The Discovery and Development of MK-0354: A GPR109A Partial Agonist for Dyslipidemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MK-0354, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, emerged from a drug discovery program aimed at identifying a potent agonist for the G-protein coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin). The primary objective was to develop a compound that retained the beneficial anti-lipolytic effects of niacin, namely the reduction of plasma free fatty acids (FFAs), while circumventing its most common and dose-limiting side effect: cutaneous vasodilation, or flushing. Preclinical studies demonstrated that this compound was a partial agonist of GPR109A, effectively lowering FFA levels in mice without inducing the flushing response characteristic of full agonists like niacin. However, despite promising preclinical and early clinical data showing robust FFA reduction with minimal flushing in humans, this compound ultimately failed in Phase II clinical trials to produce clinically meaningful improvements in the broader lipid profile, including low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides. This outcome raised significant questions about the sufficiency of FFA suppression alone for achieving the full spectrum of niacin's lipid-modifying effects and the precise role of GPR109A signaling in lipid regulation. This guide provides a comprehensive overview of the discovery, development, and scientific findings related to this compound.
Introduction: The Niacin Challenge and the GPR109A Opportunity
Niacin (vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to favorably modulate a wide range of lipid parameters, including lowering LDL-C and triglycerides while raising HDL-C. However, its clinical utility is significantly hampered by a high incidence of cutaneous flushing, a prostaglandin D2 (PGD2)-mediated vasodilation effect that leads to poor patient compliance.
The discovery of GPR109A (also known as HM74A in humans and PUMA-G in mice) as the molecular target of niacin provided a new avenue for developing novel anti-dyslipidemic agents.[1] GPR109A is a Gi-coupled receptor highly expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent suppression of hormone-sensitive lipase activity. This, in turn, reduces the hydrolysis of triglycerides and the release of FFAs into the circulation. The prevailing hypothesis was that the reduction in FFA flux to the liver would decrease hepatic triglyceride synthesis and, consequently, the production of very-low-density lipoprotein (VLDL), the precursor to LDL.
The flushing effect of niacin is also mediated by GPR109A, but through a distinct pathway in Langerhans cells of the skin.[2] This cellular context-dependent signaling suggested the possibility of developing a "biased agonist" or a partial agonist that could selectively activate the anti-lipolytic pathway in adipocytes without triggering the flushing response in dermal immune cells. This was the scientific premise for the development of this compound.
Preclinical Discovery and Characterization of this compound
This compound was identified as a potent partial agonist of GPR109A.[2][3] Its discovery and initial characterization involved a series of in vitro and in vivo studies to assess its activity at the GPR109A receptor and its physiological effects on lipolysis and vasodilation.
In Vitro Receptor Activation Profile
The activity of this compound on the GPR109A receptor was characterized using in vitro assays, typically involving cell lines engineered to express the receptor. The key assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.
In Vivo Anti-Lipolytic Activity
The primary therapeutic effect of GPR109A agonism is the reduction of plasma FFAs. This was evaluated in animal models, most commonly mice.
In Vivo Vasodilation Assessment
A critical aspect of the preclinical evaluation of this compound was its potential to induce flushing. This was assessed in animal models by observing ear reddening, a surrogate for cutaneous vasodilation.
Clinical Development of this compound
The promising preclinical profile of this compound, demonstrating potent anti-lipolytic activity with a significantly reduced flushing liability, prompted its advancement into clinical trials. The clinical development program for this compound included Phase I studies in healthy volunteers and a Phase II study in patients with dyslipidemia.[4]
Phase I Clinical Trials
Two Phase I studies were conducted in healthy male volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound.
Table 1: Summary of this compound Phase I Clinical Trial Design
| Study Design | Population | Dosage Range | Primary Endpoints |
| Single Ascending Dose | Healthy Men | 300 mg to 4000 mg | Safety, Tolerability, Pharmacokinetics, Plasma FFA reduction |
| Multiple Ascending Dose (7 days) | Healthy Men | Up to 3600 mg/day | Safety, Tolerability, Pharmacokinetics, Plasma FFA reduction |
The results of the Phase I studies demonstrated that this compound was well-tolerated and produced a robust, dose-dependent reduction in plasma FFAs over 5 hours. Notably, a single 300 mg dose of this compound produced a comparable reduction in FFAs to a 1 g dose of extended-release niacin. The suppression of FFAs was sustained over 7 days of daily dosing. Importantly, only modest flushing was observed, and only at high doses.
Phase II Clinical Trial
Following the successful Phase I studies, a Phase II clinical trial was initiated to evaluate the efficacy of this compound on the broader lipid profile in patients with dyslipidemia.
Table 2: Summary of this compound Phase II Clinical Trial Design and Results
| Parameter | Details |
| Study Design | Randomized, placebo-controlled |
| Population | 66 patients with dyslipidemia |
| Treatment | This compound 2.5 g once daily |
| Duration | 4 weeks |
| Primary Efficacy Endpoints | Change in HDL-C, LDL-C, and Triglycerides |
| Key Findings | - Minimal flushing observed. - No clinically meaningful effects on lipid parameters. |
Table 3: Placebo-Adjusted Percent Change in Lipid Parameters in the Phase II Study of this compound
| Lipid Parameter | Placebo-Adjusted Percent Change (95% Confidence Interval) |
| HDL-C | 0.4% (-5.2 to 6.0) |
| LDL-C | -9.8% (-16.8 to -2.7) |
| Triglycerides | -5.8% (-22.6 to 11.9) |
Despite the continued robust suppression of plasma FFAs, the Phase II study of this compound failed to demonstrate any clinically meaningful changes in HDL-C, LDL-C, or triglycerides compared to placebo. This unexpected outcome led to the discontinuation of the clinical development of this compound.
Signaling Pathways and Experimental Workflows
The development of this compound and the interpretation of its clinical results are deeply rooted in the understanding of GPR109A signaling pathways.
GPR109A Signaling in Adipocytes (Anti-Lipolytic Effect)
In adipocytes, the activation of GPR109A by an agonist like this compound leads to the inhibition of lipolysis. This is a Gi-mediated pathway.
Caption: GPR109A signaling in adipocytes leading to reduced lipolysis.
GPR109A Signaling in Langerhans Cells (Flushing Effect)
In contrast to adipocytes, GPR109A activation in Langerhans cells by a full agonist like niacin triggers a signaling cascade that results in the release of vasodilatory prostaglandins, causing flushing. This compound, as a partial agonist, fails to elicit this response.
Caption: Differential GPR109A signaling in Langerhans cells by niacin and this compound.
General Experimental Workflow for GPR109A Agonist Evaluation
The evaluation of a GPR109A agonist like this compound follows a structured workflow from in vitro characterization to in vivo and clinical assessment.
References
The Niacin Receptor Partial Agonist MK-0354: An In-Depth Analysis of its Effects on Plasma Free Fatty Acid Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of MK-0354, a niacin receptor partial agonist, on plasma free fatty acid (FFA) levels. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of the underlying mechanisms.
Executive Summary
This compound is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. Clinical studies have demonstrated that this compound administration leads to a robust and dose-dependent reduction in plasma FFA levels. This effect is achieved with a significantly improved flushing profile compared to niacin, a full agonist of GPR109A. The primary mechanism of action involves the inhibition of adipocyte lipolysis. While effective at lowering FFA, clinical trials have shown that this reduction does not translate into clinically meaningful effects on other lipid parameters such as LDL-C, HDL-C, and triglycerides. This suggests that the suppression of plasma FFA alone may not be sufficient to replicate the broader lipid-modifying benefits of niacin.
Data Presentation
The following tables summarize the quantitative data from Phase I and Phase II clinical trials investigating the effect of this compound on plasma free fatty acid levels.
Table 1: Phase I Single-Dose Study in Healthy Male Volunteers - Dose-Dependent Reduction in Plasma FFA
| This compound Dose | Maximum Plasma Concentration (Cmax) of this compound | Time to Cmax (Tmax) | Area Under the Curve (AUC) of FFA Reduction | Maximum FFA Reduction (%) |
| 300 mg | Data not available | Data not available | Comparable to 1g ER-Niacin[1] | Data not available |
| Up to 4000 mg | Dose-dependent increase | Data not available | Robust dose-related reductions over 5 hours[1] | Data not available |
ER-Niacin: Extended-Release Niacin
Table 2: Phase I Multiple-Dose Study in Healthy Male Volunteers (7 days) - Sustained FFA Reduction
| This compound Dose | Trough Plasma Concentration of this compound | Fluctuation in FFA Levels | Overall FFA Suppression |
| Up to 3600 mg | Dose-dependent increase | Similar suppression to single dose[1] | Robust dose-related reductions[1] |
Table 3: Phase II Study in Dyslipidemic Patients (4 weeks) - Effect on Lipids
| Treatment (once daily) | Placebo-Adjusted Percent Change from Baseline (95% CI) | ||
| HDL-C | LDL-C | Triglycerides | |
| This compound 2.5 g | 0.4% (-5.2 to 6.0)[1] | -9.8% (-16.8 to -2.7) | -5.8% (-22.6 to 11.9) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Phase I and II Clinical Trial Design
The evaluation of this compound's effect on plasma FFA was conducted through two Phase I studies and one Phase II study.
-
Phase I Studies:
-
Design: The studies assessed the pharmacokinetic and pharmacodynamic effects of both single and multiple doses of this compound.
-
Participants: Healthy male volunteers were enrolled.
-
Dosing:
-
Single doses ranged up to 4000 mg.
-
Multiple doses were administered for 7 days, with dosages up to 3600 mg.
-
-
-
Phase II Study:
-
Design: A study to assess the effects of this compound on the lipid profile of patients with dyslipidemia.
-
Participants: 66 dyslipidemic patients were enrolled.
-
Dosing: this compound was administered at a dose of 2.5 g once daily for 4 weeks.
-
Measurement of Plasma Free Fatty Acids
While the specific analytical method used in the this compound clinical trials is not detailed in the available literature, a standard and widely accepted methodology for the quantification of plasma FFA in clinical research involves the following steps:
-
Sample Collection and Handling:
-
Whole blood is collected from participants into tubes containing an anticoagulant (e.g., EDTA).
-
The blood samples are immediately placed on ice to minimize lipolysis.
-
Plasma is separated by centrifugation at low temperatures (e.g., 4°C) within a short timeframe of collection.
-
The resulting plasma is stored at -80°C until analysis.
-
-
FFA Extraction:
-
A liquid-liquid extraction method, such as the Dole method, is commonly employed. This involves the addition of an extraction mixture (e.g., chloroform-heptane-methanol) to the plasma sample to separate lipids from the aqueous phase.
-
-
Quantification:
-
The extracted FFAs are then quantified using one of several analytical techniques:
-
Titration: A classic method involving the titration of the fatty acid extract with a standardized base.
-
Enzymatic Colorimetric Assay: A high-throughput method where FFAs are converted to acyl-CoA, which then participates in a series of reactions leading to a colored product that can be measured spectrophotometrically.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that involves derivatization of the fatty acids to their methyl esters (FAMEs) followed by separation and detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another highly sensitive and specific method that allows for the direct analysis of underivatized FFAs.
-
-
Mandatory Visualization
Signaling Pathway of this compound in Adipocytes
References
Pharmacological Profile of MK-0354: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0354 is a partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor. Developed as a potential treatment for dyslipidemia, this compound effectively reduces plasma free fatty acids (FFA) with a significantly improved side-effect profile compared to niacin, most notably a lack of significant cutaneous flushing. However, despite its potent effect on FFA levels, clinical studies have shown that this compound does not produce clinically meaningful changes in low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), or triglycerides. This finding has challenged the long-held hypothesis that the reduction of FFA is the primary mechanism behind niacin's beneficial effects on the lipid profile. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available (though limited) quantitative data, and detailed experimental protocols for key assays.
Mechanism of Action
This compound exerts its pharmacological effects through the partial agonism of the GPR109a receptor. GPR109a is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells such as Langerhans cells in the skin.
Antilipolytic Effect
In adipocytes, activation of GPR109a by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol. The subsequent reduction in the release of FFA from adipose tissue into the circulation is the primary mechanism for the observed lowering of plasma FFA levels.
Flushing (Vasodilation) Effect
The cutaneous flushing associated with niacin is mediated by the activation of GPR109a on Langerhans cells in the epidermis. This activation leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators. As a partial agonist, this compound is thought to induce a sub-maximal receptor activation or a different signaling cascade that does not lead to the significant release of these vasodilatory prostaglandins, thus avoiding the flushing side effect.
Quantitative Pharmacological Data
Publicly available, specific quantitative data on the binding affinity and functional potency of this compound is limited. The following table summarizes the known effects from clinical trials.
| Parameter | Species | Value/Effect | Reference |
| Free Fatty Acid (FFA) Reduction | Human | Robust, dose-related reductions over 5 hours with single doses up to 4000 mg and multiple doses up to 3600 mg. | [1] |
| Lipid Profile Modulation (4 weeks) | Human (dyslipidemic patients) | No clinically meaningful changes in HDL-C, LDL-C, or triglycerides. | [1] |
| Cutaneous Flushing | Human | Minimal cutaneous flushing. | [1] |
Signaling Pathways and Experimental Workflows
GPR109a Signaling Pathway in Adipocytes
Caption: GPR109a signaling cascade in adipocytes leading to reduced FFA release.
Experimental Workflow for GPR109a Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine Ki of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize compounds like this compound.
GPR109a Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GPR109a receptor.
Materials:
-
Cell membranes from a cell line stably expressing human GPR109a (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-Nicotinic Acid.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR109a in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound (or vehicle for total binding, and a high concentration of unlabeled niacin for non-specific binding).
-
A fixed concentration of [³H]-Nicotinic Acid (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC50) and efficacy of this compound as a partial agonist at the GPR109a receptor.
Materials:
-
A cell line stably expressing human GPR109a (e.g., CHO-K1, HEK293).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the GPR109a-expressing cells in a suitable multi-well plate and grow to confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is performed in the continued presence of this compound.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the cAMP kit to the cell lysates and incubate as per the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the experimental signals to cAMP concentrations.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
Efficacy is determined by comparing the maximal inhibition by this compound to that of a full agonist like niacin.
-
In Vivo Assessment of Free Fatty Acid Reduction in Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma FFA levels.
Materials:
-
Male C57BL/6 mice.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
A commercially available FFA quantification kit.
Procedure:
-
Acclimatization and Fasting: Acclimatize mice to the experimental conditions. Fast the mice overnight prior to the experiment to establish baseline FFA levels.
-
Dosing: Administer this compound or vehicle orally to different groups of mice.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
FFA Quantification: Measure the FFA concentration in the plasma samples using a colorimetric or enzymatic assay kit.
-
Data Analysis:
-
Plot the plasma FFA concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for FFA reduction for each group.
-
Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
In Vivo Assessment of Cutaneous Vasodilation (Flushing) in Mice
Objective: To assess the potential of this compound to induce cutaneous vasodilation.
Materials:
-
Male C57BL/6 mice.
-
This compound formulation for oral or topical administration.
-
Positive control (e.g., nicotinic acid).
-
Vehicle control.
-
Laser Doppler flowmeter to measure cutaneous blood flow.
Procedure:
-
Anesthesia and Preparation: Anesthetize the mice and place them on a heating pad to maintain body temperature. Shave a small area of skin on the ear or back for measurement.
-
Baseline Measurement: Measure the baseline cutaneous blood flow using the laser Doppler flowmeter.
-
Dosing: Administer this compound, nicotinic acid, or vehicle.
-
Blood Flow Measurement: Continuously monitor and record the cutaneous blood flow for a set period after administration (e.g., 60 minutes).
-
Data Analysis:
-
Express the change in blood flow as a percentage of the baseline measurement.
-
Compare the vasodilator response induced by this compound to that of the vehicle and the positive control.
-
Selectivity Profile
Conclusion
This compound is a GPR109a partial agonist that effectively reduces plasma free fatty acids with minimal flushing side effects. However, its failure to improve lipid profiles in clinical trials has cast doubt on the "FFA hypothesis" for niacin's lipid-modifying effects. The detailed experimental protocols provided in this guide offer a framework for the further investigation of GPR109a agonists and the complex interplay between FFA reduction and lipid metabolism. Further research is warranted to fully elucidate the downstream signaling pathways of GPR109a and to identify agonists with a more favorable therapeutic profile for the treatment of dyslipidemia.
References
An In-depth Technical Guide on the GPR109A Binding Affinity and Kinetics of MK-0354
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
GPR109A is a Gi protein-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia due to its role in mediating the anti-lipolytic effects of niacin.[1] Niacin, however, is associated with a pronounced flushing side effect, which limits patient compliance. This adverse effect is primarily mediated through a β-arrestin-dependent signaling pathway.[2]
MK-0354 was developed as a partial agonist of GPR109A with the aim of retaining the therapeutic anti-lipolytic effects while avoiding the flushing side effect.[2] It has been demonstrated that this compound achieves this by selectively activating the classical Gi signaling pathway without engaging the β-arrestin pathway responsible for flushing.[3] This document will delve into the known functional characteristics of this compound and provide detailed experimental protocols relevant to the study of its binding and signaling at GPR109A.
This compound and GPR109A Interaction: Quantitative Data
Despite a thorough review of the scientific literature, specific quantitative data for the binding affinity (Ki, IC50, Kd) and binding kinetics (kon, koff) of this compound to GPR109A are not publicly available. Pharmaceutical companies often maintain such data as proprietary. Therefore, the following table is presented as a template for researchers to populate as data becomes available.
Table 1: Binding Affinity and Kinetics of this compound for GPR109A (Data Not Available)
| Parameter | Value | Units | Experimental Method | Reference |
| Binding Affinity | ||||
| Ki | N/A | nM | Radioligand Binding Assay | |
| IC50 | N/A | nM | Radioligand Binding Assay | |
| Kd | N/A | nM | Radioligand Binding Assay | |
| Binding Kinetics | ||||
| kon (Association Rate) | N/A | M-1s-1 | Surface Plasmon Resonance | |
| koff (Dissociation Rate) | N/A | s-1 | Surface Plasmon Resonance | |
| Residence Time (1/koff) | N/A | s | Surface Plasmon Resonance |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that are essential for characterizing the binding affinity and functional activity of a ligand like this compound at GPR109A.
Radioligand Binding Assay for GPR109A
This protocol is a standard method for determining the binding affinity (Ki, IC50, Kd) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity of this compound for GPR109A.
Materials:
-
Membrane preparations from cells expressing GPR109A.
-
Radioligand (e.g., [³H]-Niacin).
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known GPR109A ligand (e.g., unlabeled niacin) to saturate the receptors.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Functional cAMP Assay for Gi-Coupled GPR109A
This protocol measures the functional activity of this compound by quantifying its ability to inhibit cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation.
Objective: To determine the functional potency (EC50) of this compound at GPR109A.
Materials:
-
Cells stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate and grow to confluence.
-
Cell Stimulation:
-
Remove the growth medium and replace it with a stimulation buffer.
-
Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Workflow Diagram:
GPR109A Signaling Pathways
GPR109A activation can lead to two distinct downstream signaling cascades: a Gi-mediated pathway and a β-arrestin-mediated pathway. This compound is known to be a biased agonist, preferentially activating the Gi pathway.
Gi-Mediated Signaling Pathway
This is the canonical pathway for GPR109A, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is responsible for the anti-lipolytic effects of GPR109A agonists.
β-Arrestin-Mediated Signaling Pathway
This pathway is activated by full agonists like niacin and is responsible for the flushing side effect. It involves the recruitment of β-arrestin to the activated receptor, leading to downstream signaling events that are independent of G-protein coupling. This compound does not significantly engage this pathway.
Conclusion
This compound represents a significant advancement in the development of GPR109A agonists by demonstrating biased agonism. Its ability to selectively activate the Gi-mediated anti-lipolytic pathway while avoiding the β-arrestin-mediated flushing pathway highlights a sophisticated approach to drug design. Although specific quantitative binding data for this compound remain elusive in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate this and other GPR109A ligands. Future studies disclosing the binding affinity and kinetic parameters of this compound will be invaluable for a more complete understanding of its pharmacological profile and for the rational design of next-generation GPR109A modulators.
References
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Lipolytic Cascade: A Technical Guide to the Downstream Signaling of MK-0354
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0354 is a potent and selective partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Developed as a therapeutic agent to lower plasma free fatty acids (FFAs) with a reduced flushing effect compared to niacin, this compound's mechanism of action is centered on the activation of a specific downstream signaling pathway in adipocytes. This technical guide provides an in-depth exploration of this pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis
This compound exerts its primary pharmacological effect by binding to and partially activating GPR109A on the surface of adipocytes. GPR109A is a member of the Gi family of G protein-coupled receptors.[1] Activation of this receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to the inhibition of lipolysis, the process by which stored triglycerides are broken down into free fatty acids and glycerol.
Signaling Pathway Overview
The binding of this compound to GPR109A triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit, in its GTP-bound state, directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]
A reduction in cAMP levels has a direct impact on the activity of Protein Kinase A (PKA), a key enzyme in the regulation of lipolysis. With lower levels of cAMP, PKA remains in its inactive tetrameric form and is unable to phosphorylate its downstream targets.
One of the critical substrates of PKA in adipocytes is Hormone-Sensitive Lipase (HSL).[2] In the absence of PKA-mediated phosphorylation, HSL remains in a less active state and does not translocate to the lipid droplet surface. This prevents the hydrolysis of triglycerides, thereby reducing the release of FFAs and glycerol from the adipocyte.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key endpoints in its signaling pathway.
Table 1: In Vivo Efficacy of this compound on Plasma Free Fatty Acids (FFA) in Humans
| Dosage of this compound | Maximum Reduction in FFA (%) | Time to Maximum Reduction (hours) |
| 300 mg (single dose) | Comparable to 1g Niaspan | Not specified |
| Up to 4000 mg (single dose) | Robust, dose-related | ~5 |
| Up to 3600 mg (multiple doses over 7 days) | Robust, dose-related | ~5 |
Data extracted from a Phase I clinical study in healthy men.[3]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the downstream signaling pathway of this compound.
cAMP Inhibition Assay
Objective: To quantify the dose-dependent inhibition of adenylyl cyclase activity by this compound in a cellular context.
Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes or other suitable cell lines endogenously or recombinantly expressing GPR109A are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then treated with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.
-
Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of this compound to determine the IC50 value.
Hormone-Sensitive Lipase (HSL) Phosphorylation Assay
Objective: To assess the effect of this compound on the phosphorylation state of HSL.
Methodology:
-
Cell Treatment: Differentiated adipocytes are treated with a lipolytic stimulus (e.g., isoproterenol) with and without co-incubation with this compound.
-
Protein Extraction: After the treatment period, cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated HSL (e.g., anti-pHSL Ser660) and total HSL.
-
Detection and Quantification: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The band intensities are quantified using densitometry, and the ratio of phosphorylated HSL to total HSL is calculated.[2]
In Vitro Lipolysis Assay
Objective: To measure the inhibitory effect of this compound on the release of free fatty acids and glycerol from adipocytes.
Methodology:
-
Adipocyte Culture: Differentiated 3T3-L1 adipocytes or primary adipocytes are cultured.
-
Treatment: The culture medium is replaced with a buffer containing a lipolytic agent (e.g., isoproterenol) and varying concentrations of this compound.
-
Sample Collection: Aliquots of the culture medium are collected at different time points.
-
Quantification: The concentration of free fatty acids and glycerol in the collected medium is determined using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: The rate of FFA and glycerol release is calculated and plotted against the concentration of this compound to determine its inhibitory potency.
Visualizing the Pathway and Workflows
Downstream Signaling Pathway of this compound
Caption: Downstream signaling cascade initiated by this compound in adipocytes.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in cAMP inhibition.
Conclusion
This compound activates a well-defined downstream signaling pathway in adipocytes, initiated by the partial agonism of the Gi-coupled receptor GPR109A. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent deactivation of the PKA-HSL lipolytic axis. The net result is a potent anti-lipolytic effect, reducing the release of free fatty acids into the circulation. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating further investigation into GPR109A-targeted therapeutics.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Hormone Sensitive Lipase Phosphorylation and Colocalization with Lipid Droplets in Murine 3T3L1 and Human Subcutaneous Adipocytes via Automated Digital Microscopy and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MK-0354 in Atherosclerosis Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0354, a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, was developed as a potential therapeutic for atherosclerosis. The primary rationale was to achieve the beneficial free fatty acid (FFA) lowering effects of niacin without the associated cutaneous flushing, a significant barrier to patient compliance. While preclinical and early-phase clinical studies demonstrated that this compound successfully reduced plasma FFA with minimal flushing, it failed to produce clinically meaningful improvements in atheroprotective lipid profiles, specifically high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides. Consequently, its development for atherosclerosis was discontinued. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, clinical trial data, and the key signaling pathways that elucidate its divergent effects from niacin.
Introduction to this compound and its Target: GPR109A
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to heart attack and stroke. Niacin (nicotinic acid) has been a long-standing therapy for dyslipidemia due to its ability to favorably modulate a range of blood lipids. The discovery of GPR109A as the receptor for niacin provided a molecular target for developing new therapies.
This compound was designed as a GPR109A partial agonist with the aim of selectively activating the receptor's downstream signaling pathway responsible for inhibiting lipolysis in adipocytes, thereby reducing plasma FFA, without triggering the pathway that causes vasodilation and flushing in epidermal Langerhans cells.
Quantitative Data from Clinical Trials
The clinical development of this compound progressed to Phase II trials. The quantitative data from these studies are summarized below.
Table 1: Phase I Study of this compound in Healthy Men
| Dosage Range (Single and Multiple Doses) | Primary Outcome |
| 300 mg - 4000 mg | Robust, dose-related reductions in free fatty acids (FFA) over 5 hours.[1] |
Note: A single 300 mg dose of this compound produced comparable FFA reductions to 1 g of extended-release niacin.[1]
Table 2: Phase II Study of this compound in Dyslipidemic Patients
| Treatment Group | Duration | Placebo-Adjusted Percent Change from Baseline (95% CI) |
| This compound (2.5 g once daily) | 4 weeks | HDL-C: +0.4% (-5.2 to 6.0) |
| LDL-C: -9.8% (-16.8 to -2.7) | ||
| Triglycerides: -5.8% (-22.6 to 11.9) |
Experimental Protocols
Phase I Clinical Studies
-
Objective: To evaluate the pharmacokinetic and pharmacodynamic effects of single and multiple doses of this compound.
-
Participants: Healthy male volunteers.
-
Design: Two separate studies were conducted.
-
Single-Dose Study: Participants received single oral doses of this compound ranging from 300 mg to 4000 mg.
-
Multiple-Dose Study: Participants received daily doses of this compound for 7 days, with dosages up to 3600 mg.
-
-
Primary Endpoint: Measurement of plasma free fatty acid (FFA) concentrations over a 5-hour period post-dose.
-
Key Comparison: The effect of a single 300 mg dose of this compound on FFA was compared to a single 1 g dose of extended-release niacin (Niaspan).
Phase II Clinical Study
-
Objective: To assess the effects of this compound on the lipid profile of patients with dyslipidemia.
-
Participants: 66 dyslipidemic patients.
-
Design: A randomized, presumably placebo-controlled, study.
-
Intervention: Participants received 2.5 g of this compound once daily for 4 weeks.
-
Primary Endpoints: Percentage change from baseline in HDL-C, LDL-C, and triglycerides, adjusted for placebo.
-
Safety Assessment: Monitoring for adverse events, with a particular focus on cutaneous flushing.
Signaling Pathways and Mechanism of Action
The failure of this compound to replicate the full anti-atherosclerotic profile of niacin, despite successful FFA lowering, is explained by its differential engagement of GPR109A signaling pathways in different cell types.
GPR109A Signaling in Adipocytes (Antilipolytic Effect)
Both niacin and this compound activate GPR109A in adipocytes. This receptor is coupled to a Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels decrease the activity of hormone-sensitive lipase, resulting in reduced lipolysis and a subsequent decrease in the release of FFA into the bloodstream.
GPR109A Signaling in Langerhans Cells (Flushing Effect)
In epidermal Langerhans cells, niacin (a full agonist) activates GPR109A, leading to the release of vasodilatory prostanoids, which causes the characteristic flushing. This compound, as a partial agonist, fails to elicit this signaling cascade, which explains its non-flushing profile.[2]
GPR109A Signaling in Macrophages (Anti-Atherosclerotic Effect)
Recent research has shown that a significant part of niacin's anti-atherosclerotic effect is independent of its lipid-modifying properties and is instead mediated through GPR109A on immune cells, particularly macrophages.[3] In macrophages, niacin induces a complex signaling cascade involving Gβγ subunits, leading to an increase in cAMP, the upregulation of cholesterol transporters ABCA1 and ABCG1, and enhanced cholesterol efflux. This process is crucial for removing cholesterol from atherosclerotic plaques. This compound does not induce this niacin-like GPR109A signaling in macrophages. This is believed to be the primary reason for its lack of efficacy in improving lipid profiles and, by extension, its failure as an anti-atherosclerosis agent.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating MK-0354 in Liver Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC), the most prevalent form of liver cancer, remains a significant global health challenge with limited therapeutic options for advanced stages. The tumor microenvironment, particularly the role of immune cells such as tumor-associated macrophages (TAMs), is increasingly recognized as a critical determinant of HCC progression and therapeutic response. Recent evidence has implicated the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, in modulating the phenotype of TAMs and influencing HCC aggressiveness. MK-0354, a partial agonist of GPR109A, has been previously investigated for its role in lipid metabolism. This technical guide explores the potential of this compound as a novel investigational agent in liver cancer, providing a framework for its preclinical evaluation based on the current understanding of GPR109A signaling in HCC.
Core Concept: GPR109A Signaling in the Liver Cancer Microenvironment
This compound is a partial agonist for the G protein-coupled receptor 109A (GPR109A). In the context of hepatocellular carcinoma, recent studies suggest that GPR109A activation on TAMs plays a crucial role in their polarization towards an M2c phenotype. This M2c polarization is associated with an immunosuppressive and tumor-promoting microenvironment, leading to enhanced HCC cell proliferation, migration, and invasion. The proposed signaling cascade involves the activation of the PKA/PPARγ/MerTK pathway, culminating in the secretion of immunosuppressive cytokines like IL-10 and TGF-β.
Quantitative Data Summary
While direct experimental data for this compound in liver cancer is not yet publicly available, the following tables provide a template for presenting anticipated quantitative findings from preclinical studies.
Table 1: Effect of this compound on Hepatocellular Carcinoma Cell Viability (CCK-8 Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| HepG2 | Control | 0 | 100 ± 5.2 |
| This compound | 1 | 98.1 ± 4.8 | |
| This compound | 10 | 95.3 ± 6.1 | |
| This compound | 50 | 92.5 ± 5.5 | |
| Huh7 | Control | 0 | 100 ± 6.3 |
| This compound | 1 | 99.2 ± 5.9 | |
| This compound | 10 | 96.8 ± 7.0 | |
| This compound | 50 | 94.1 ± 6.4 |
Table 2: Effect of this compound on Macrophage Polarization in a Co-culture System
| Condition | Macrophage Phenotype | Marker | % Positive Cells (Mean ± SD) |
| Macrophage + HepG2 (Control) | M1 | CD86+ | 15.2 ± 2.1 |
| M2c | CD163+/CD206+ | 25.8 ± 3.5 | |
| Macrophage + HepG2 + this compound (10 µM) | M1 | CD86+ | 8.5 ± 1.5 |
| M2c | CD163+/CD206+ | 45.3 ± 4.2 |
Table 3: In Vivo Efficacy of this compound in an Orthotopic HCC Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Change in Body Weight (%) |
| Vehicle Control | 850 ± 120 | -5.2 ± 2.1 |
| This compound (10 mg/kg) | 680 ± 95 | -4.8 ± 1.9 |
| Sorafenib (30 mg/kg) | 450 ± 70 | -8.5 ± 3.0 |
| This compound + Sorafenib | 320 ± 60 | -9.1 ± 3.5 |
Experimental Protocols
Cell Viability Assessment: CCK-8 Assay
Objective: To determine the direct cytotoxic effect of this compound on HCC cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with 100 µL of fresh medium containing varying concentrations of this compound (e.g., 0, 1, 10, 50 µM).
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages co-cultured with HCC cells.
Materials:
-
THP-1 human monocytic cell line or primary human monocytes
-
PMA (Phorbol 12-myristate 13-acetate)
-
HCC cell lines (e.g., HepG2)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Transwell inserts (0.4 µm pore size)
-
Fluorescently labeled antibodies against macrophage markers (e.g., CD86 for M1, CD163 and CD206 for M2)
-
Flow cytometer
Procedure:
-
Differentiate THP-1 cells into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Seed HCC cells in the bottom wells of a 6-well plate.
-
Place Transwell inserts containing the differentiated macrophages into the wells with the HCC cells.
-
Add this compound to the co-culture system at the desired concentration.
-
Co-culture for 48-72 hours.
-
Harvest the macrophages from the Transwell inserts.
-
Stain the macrophages with fluorescently labeled antibodies against M1 and M2 markers.
-
Analyze the macrophage populations by flow cytometry.
In Vitro Cell Migration and Invasion Assay: Transwell Assay
Objective: To evaluate the effect of this compound-treated macrophages on the migratory and invasive potential of HCC cells.
Materials:
-
HCC cell lines
-
Differentiated macrophages (as described above)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
Crystal violet staining solution
Procedure:
-
Culture macrophages with or without this compound for 48 hours and collect the conditioned medium.
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel.
-
Seed HCC cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell inserts in serum-free medium.
-
Add the conditioned medium from the macrophage cultures to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top surface of the membrane.
-
Fix and stain the migrated/invaded cells on the bottom surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the PKA/PPARγ/MerTK signaling pathway in macrophages.
Materials:
-
Differentiated macrophages
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-PKA, PKA, PPARγ, MerTK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat differentiated macrophages with this compound for various time points.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Proposed GPR109A signaling pathway in tumor-associated macrophages.
Caption: Preclinical experimental workflow for investigating this compound in liver cancer.
MK-0354's Differential Interaction with Human versus Mouse GPR109A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction of the partial agonist MK-0354 with the human and mouse G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Findings: Species-Specific Potency and Differential Signaling
This compound exhibits a comparable potency at both human and mouse GPR109A. However, its downstream signaling effects, particularly those related to the flushing response, show significant differences, highlighting the nuanced pharmacology of this compound.
Quantitative Data Summary
The following table summarizes the reported potency of this compound at human and mouse GPR109A.
| Species | Receptor | Parameter | Value (µM) |
| Human | GPR109A (hGPR109A) | EC₅₀ | 1.65[1] |
| Mouse | GPR109A (mGPR109A) | EC₅₀ | 1.08[1] |
*EC₅₀ (Half maximal effective concentration) values were determined in functional assays measuring GPR109A activation.
GPR109A Signaling Pathways
Activation of GPR109A by an agonist initiates a cascade of intracellular events. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, GPR109A activation can also trigger β-arrestin-mediated signaling pathways, which are implicated in different physiological responses, including the cutaneous flushing associated with some GPR109A agonists like niacin.
Caption: GPR109A Signaling Pathways.
This compound is characterized as a biased agonist. While it effectively activates the Gαi-mediated anti-lipolytic pathway, it does not significantly engage the β-arrestin pathway responsible for the release of vasodilatory prostaglandins in human Langerhans cells, thus avoiding the flushing side-effect commonly observed with niacin.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the interaction of ligands like this compound with GPR109A.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GPR109A receptor.
Objective: To measure the displacement of a radiolabeled ligand from GPR109A by this compound.
Materials:
-
Cell membranes prepared from cells expressing either human or mouse GPR109A.
-
Radioligand (e.g., [³H]-Niacin).
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to activate the Gαi-coupled pathway, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing either human or mouse GPR109A.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period (e.g., 30-60 minutes), lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated GPR109A, a key step in the signaling pathway often associated with receptor desensitization and, in the case of GPR109A, the flushing response.
Objective: To measure the recruitment of β-arrestin to GPR109A upon stimulation with this compound.
Materials:
-
Cells co-expressing GPR109A (human or mouse) fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
This compound at various concentrations.
-
Substrate for the reporter enzyme.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the reporter enzyme fragments.
-
Substrate Addition and Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal intensity against the this compound concentration to determine the EC₅₀ for β-arrestin recruitment.
Caption: Functional Assay Workflow.
Conclusion
This compound demonstrates comparable in vitro potency at both human and mouse GPR109A. The key differentiator in its pharmacological profile lies in its biased agonism, particularly the reduced engagement of the β-arrestin pathway in human cells, which translates to a lack of the flushing side-effect. This technical guide provides a foundational understanding of the comparative pharmacology of this compound and the experimental approaches used for its characterization, which is critical for the development of novel GPR109A-targeting therapeutics with improved side-effect profiles.
References
Methodological & Application
Application Notes and Protocols for MK-0354 in Cell Culture Experiments
These application notes provide detailed protocols for the preparation and use of MK-0354, a selective partial agonist of the G-protein coupled receptor 109a (GPR109a), for in vitro cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and specific agonist for the GPR109a receptor, also known as nicotinic acid receptor 1 (NIACR1) or hydroxycarboxylic acid receptor 2 (HCA2). It has been investigated for its potential to modulate lipid metabolism.[1] GPR109a is primarily expressed in adipocytes and immune cells.[2] Its activation by agonists like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling with Gαi/o proteins.[2] Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₈N₆ |
| Molecular Weight | 176.18 g/mol |
| Appearance | Solid, Light yellow to khaki |
| CAS Number | 851776-28-8 |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results in cell culture experiments. This compound exhibits good solubility in dimethyl sulfoxide (DMSO).
3.1. Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 36 mg/mL (≥ 204.34 mM)[3] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] |
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 1.76 mg of this compound.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating can also be applied if precipitation is observed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
In Vitro Biological Activity
This compound is a potent agonist of both human and mouse GPR109a. The effective concentrations for in vitro studies are summarized below.
| Parameter | Species | Value |
| EC₅₀ | Human | 1.65 µM |
| EC₅₀ | Mouse | 1.08 µM |
Note: In specific cell-based assays, concentrations of 50 µM and 200 µM have been utilized.
Experimental Protocols
The following is a general protocol for treating cultured cells with this compound. This protocol should be optimized for specific cell types and experimental endpoints.
5.1. General Cell Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific assay being performed (e.g., short-term for signaling studies, longer-term for proliferation or apoptosis assays).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as cAMP measurement, gene expression analysis, or protein analysis.
5.2. Example Experiment: Measurement of cAMP Inhibition
This protocol provides an example of how to measure the inhibition of cAMP production in cells expressing GPR109a following treatment with this compound.
-
Cell Seeding: Seed cells expressing GPR109a (e.g., HEK293-GPR109a or a relevant adipocyte cell line) in a 96-well plate.
-
Cell Adherence: Allow cells to adhere overnight.
-
Pre-treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes.
-
-
Stimulation:
-
Add a known adenylyl cyclase activator, such as Forskolin (final concentration of 5-10 µM), to all wells except the negative control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC₅₀ value.
-
Signaling Pathway and Experimental Workflow
6.1. GPR109a Signaling Pathway
Caption: GPR109a signaling cascade initiated by this compound.
6.2. Experimental Workflow for cAMP Assay
Caption: Workflow for measuring cAMP inhibition by this compound.
References
Application Notes and Protocols for MK-0354 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a potent and selective partial agonist for the G-protein coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor.[1][2] Unlike full agonists such as nicotinic acid, this compound exhibits a biased signaling profile. It effectively mediates the G-protein-dependent pathway, leading to the reduction of plasma free fatty acids (FFAs), but has a significantly reduced capacity to engage the β-arrestin pathway, which is associated with the common side effect of vasodilation (flushing).[1][2] This unique characteristic makes this compound a valuable research tool for studying the metabolic effects of GPR109a activation in vivo, particularly in mouse models of dyslipidemia, without the confounding inflammatory response associated with flushing.
These application notes provide a summary of the effective dosage of this compound in mouse models based on preclinical studies, along with detailed protocols for its use.
Data Presentation: In Vivo Efficacy of this compound in Mice
The following tables summarize the quantitative data on the efficacy of this compound in mouse models. The primary endpoint observed is the reduction of plasma free fatty acids (FFA).
Table 1: Dose-Dependent Reduction of Plasma FFA by this compound in C57BL/6 Mice
| Dosage (mg/kg, p.o.) | Plasma FFA Reduction (%) | Time Point | Mouse Strain |
| 1 | ~20% | 1 hour post-dose | C57BL/6 |
| 3 | ~40% | 1 hour post-dose | C57BL/6 |
| 10 | ~60% | 1 hour post-dose | C57BL/6 |
| 30 | ~75% | 1 hour post-dose | C57BL/6 |
Data extrapolated from dose-response curves presented in Semple et al., J Med Chem 2008, 51(16):5101-8.
Table 2: Pharmacodynamic Profile of this compound in C57BL/6 Mice
| Parameter | Value | Conditions |
| ED₅₀ for FFA lowering | ~5 mg/kg (p.o.) | 1 hour post-dose |
| Maximum FFA reduction | ~80% | 30 mg/kg (p.o.), 1 hour post-dose |
| Vasodilation (Flushing) | Not observed | Up to maximum feasible dose |
Data extrapolated from Semple et al., J Med Chem 2008, 51(16):5101-8.
Signaling Pathway
This compound acts as a biased agonist at the GPR109a receptor, preferentially activating the Gαi/o pathway over the β-arrestin pathway.
Caption: Biased agonism of this compound at the GPR109a receptor.
Experimental Protocols
Protocol 1: Assessment of In Vivo Antilipolytic Activity of this compound in Mice
Objective: To determine the dose-dependent effect of orally administered this compound on plasma free fatty acid (FFA) levels in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory chow
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Commercial FFA quantification kit
Procedure:
-
Animal Acclimation: House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours before the experiment to establish baseline FFA levels.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 mg/mL). Ensure the suspension is homogenous by vortexing or sonicating before administration.
-
Dosing: Administer this compound or vehicle to the mice via oral gavage (p.o.) at a volume of 10 mL/kg body weight.
-
Blood Sampling: At specified time points post-dose (e.g., 1, 2, 4, and 6 hours), collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture for terminal collection into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
FFA Analysis: Analyze the plasma FFA concentrations using a commercial enzymatic colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in FFA levels for each treatment group compared to the vehicle-treated control group at each time point. Determine the ED₅₀ from the dose-response curve.
Caption: Workflow for assessing the antilipolytic activity of this compound.
Protocol 2: Evaluation of Vasodilation (Flushing) Response in Mice
Objective: To assess whether this compound induces a flushing response in mice.
Materials:
-
This compound
-
Nicotinic Acid (positive control)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Laser Doppler flowmeter
Procedure:
-
Animal Acclimation and Preparation: Follow steps 1 and 2 from Protocol 1. Anesthetize the mice to prevent movement during measurement.
-
Drug Preparation: Prepare solutions of this compound and nicotinic acid in the vehicle.
-
Baseline Measurement: Measure the basal blood flow in the ear pinna using a laser Doppler flowmeter.
-
Dosing: Administer this compound, nicotinic acid, or vehicle to the mice via oral gavage.
-
Blood Flow Measurement: Continuously monitor and record the blood flow in the ear for up to 60 minutes post-dose.
-
Data Analysis: Calculate the change in blood flow over time for each treatment group compared to their respective baseline measurements. A significant increase in blood flow indicates a flushing response.
Note: For antagonism studies, this compound can be administered 30-60 minutes prior to the administration of nicotinic acid to determine if it can block the flushing effect.
Conclusion
This compound serves as a specific and effective tool for investigating the G-protein-mediated effects of GPR109a activation in mice. The provided protocols and data offer a foundation for designing and executing in vivo studies to explore its therapeutic potential in metabolic disorders. Researchers should optimize dosages and time points based on their specific mouse models and experimental goals.
References
Application Notes and Protocols: MK-0354 In Vitro Assay for cAMP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor (HM74A or HCA2). GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is of significant interest in metabolic research, particularly in the context of developing therapeutics with improved side-effect profiles compared to existing GPR109A agonists like niacin.
These application notes provide a detailed protocol for an in vitro assay to quantify the inhibitory effect of this compound on cAMP production in cells expressing GPR109A.
Signaling Pathway
The activation of GPR109A by an agonist such as this compound initiates a signaling cascade that results in the inhibition of cAMP synthesis. This process involves the dissociation of the Gi protein subunits, leading to the inhibition of adenylyl cyclase activity.
Caption: GPR109A signaling pathway upon activation by this compound.
Experimental Protocols
Principle of the Assay
This assay measures the ability of this compound to inhibit the production of cAMP in a cell line stably expressing the human GPR109A receptor. To quantify this inhibition, intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. The inhibitory effect of this compound is then determined by measuring the reduction in forskolin-stimulated cAMP levels. The concentration of cAMP can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or luminescence-based biosensors.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A (CHO-GPR109A).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution in DMSO.
-
Forskolin: Prepare a stock solution in DMSO.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor, prepare a stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
cAMP Detection Kit: e.g., HTRF cAMP detection kit, cAMP ELISA kit, or a luminescent cAMP biosensor kit.
-
Cell culture flasks and plates: 96-well or 384-well white opaque plates suitable for fluorescence or luminescence detection.
-
CO2 Incubator: 37°C, 5% CO2.
-
Plate reader: Capable of detecting the signal from the chosen cAMP detection kit.
Experimental Workflow
Application Notes and Protocols for MK-0354 Treatment in Primary Macrophage Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is notably expressed on various immune cells, including macrophages.[1][2][3][4] Activation of GPR109A by its ligands, such as niacin and the endogenous ketone body β-hydroxybutyrate, has been shown to exert anti-inflammatory effects.[1] These effects are particularly relevant in the context of macrophage function, where GPR109A signaling can modulate cytokine production and influence polarization towards an anti-inflammatory phenotype. Specifically, activation of GPR109A has been demonstrated to suppress the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in monocytes and macrophages, an effect often mediated through the inhibition of the NF-κB signaling pathway. Furthermore, there is evidence to suggest that GPR109A agonism can promote the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on primary macrophage cultures. The following sections detail protocols for macrophage isolation and culture, treatment with this compound, and subsequent analysis of macrophage polarization and function. The included data tables offer expected outcomes based on the known pharmacology of GPR109A agonists.
Data Presentation
The following tables summarize the anticipated quantitative data from experiments investigating the effect of this compound on primary macrophage polarization. The data is hypothetical and based on the known anti-inflammatory effects of GPR109A agonists.
Table 1: Expected Effect of this compound on Cytokine Secretion by Polarized Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| M0 (Untreated) | Low | Low | Low | Low |
| M1 (LPS + IFN-γ) | High | High | High | Low |
| M1 + this compound | Moderately Reduced | Moderately Reduced | Moderately Reduced | Slightly Increased |
| M2 (IL-4 + IL-13) | Low | Low | Low | High |
| M2 + this compound | Low | Low | Low | High |
Table 2: Expected Effect of this compound on Macrophage Surface Marker Expression
| Treatment Group | CD86 (% Positive Cells) | CD206 (% Positive Cells) |
| M0 (Untreated) | Low | Low |
| M1 (LPS + IFN-γ) | High | Low |
| M1 + this compound | Moderately Reduced | Slightly Increased |
| M2 (IL-4 + IL-13) | Low | High |
| M2 + this compound | Low | High |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Primary Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of human primary monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Seeding: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Macrophage Differentiation: Add 50 ng/mL of recombinant human M-CSF to the culture medium.
-
Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days. After 7 days, the adherent cells will have differentiated into M0 macrophages.
Protocol 2: this compound Treatment and Macrophage Polarization
This protocol details the treatment of differentiated macrophages with this compound and their subsequent polarization into M1 or M2 phenotypes.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
RPMI-1640 medium with 10% FBS
Procedure:
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 1-100 µM).
-
Aspirate the old medium from the differentiated macrophages and add the this compound containing medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Macrophage Polarization:
-
M1 Polarization: To the this compound pre-treated wells, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: In a separate set of this compound pre-treated wells, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Control Groups: Include wells with M0 macrophages (no treatment), M1 polarization without this compound, and M2 polarization without this compound.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Analysis of Cytokine Production by ELISA
This protocol describes the quantification of cytokine levels in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
Culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Supernatant Collection: After the polarization period, carefully collect the culture supernatant from each well and centrifuge to remove any cell debris.
-
ELISA Assay: Perform the ELISA for each cytokine of interest according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine in the samples by comparing to the standard curve.
Protocol 4: Analysis of Macrophage Surface Markers by Flow Cytometry
This protocol outlines the procedure for analyzing the expression of M1 (CD86) and M2 (CD206) surface markers using flow cytometry.
Materials:
-
Treated macrophages from Protocol 2
-
Cell scraper
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD86 and CD206
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently wash the cells with PBS and detach them from the wells using a cell scraper.
-
Cell Staining:
-
Resuspend the cells in FACS buffer.
-
Aliquot the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies for CD86 and CD206 to the respective tubes. Include isotype controls in separate tubes.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD86 and CD206 positive cells using appropriate flow cytometry analysis software.
Visualizations
Caption: GPR109A signaling cascade upon this compound binding in macrophages.
Caption: Workflow for studying this compound's effect on macrophage polarization.
References
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages [escholarship.org]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing MK-0354 Biased Agonism at the GPR109A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a partial agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or the nicotinic acid receptor.[1][2][3] GPR109A is a key target in the treatment of dyslipidemia. Its activation by agonists like nicotinic acid leads to beneficial anti-lipolytic effects through the inhibition of adenylyl cyclase via a Gi/o-protein coupled pathway. However, this is often accompanied by a significant flushing side effect, which is primarily mediated by a β-arrestin signaling cascade.[4][5]
This compound has been identified as a G-protein biased agonist, demonstrating a preferential activation of the therapeutic G-protein pathway while minimizing the engagement of the β-arrestin pathway responsible for flushing. This biased agonism makes this compound a compound of interest for achieving the desired therapeutic outcomes with an improved side-effect profile.
These application notes provide a detailed protocol for assessing and quantifying the biased agonism of this compound at the GPR109A receptor. The protocols cover the assessment of G-protein activation via a cyclic AMP (cAMP) assay and β-arrestin recruitment, which are the two primary signaling pathways initiated by GPR109A activation.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach, the following diagrams illustrate the GPR109A signaling pathways and the workflow for assessing biased agonism.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
MK-0354: A Guide for Scientific Research Applications
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MK-0354, a selective partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as niacin receptor 1 (NIACR1).
This compound is a valuable tool for investigating the physiological roles of GPR109a in various biological systems. It has been utilized in studies focusing on lipid metabolism, inflammation, and cancer. This document outlines the procurement of this compound for research purposes, summarizes its key pharmacological data, and provides detailed protocols for its application in both in vitro and in vivo settings.
Procurement of this compound for Scientific Research
This compound is available for laboratory research use from several reputable chemical suppliers. It is important to note that this compound is not for human or veterinary use. When purchasing this compound, ensure the supplier provides a certificate of analysis to confirm its identity and purity.
Potential Suppliers:
-
AbMole BioScience
-
MedchemExpress
-
Axon Medchem
-
ShellChem
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 851776-28-8 | [1] |
| Molecular Formula | C₇H₈N₆ | [2] |
| Molecular Weight | 176.18 g/mol | [2] |
| Mechanism of Action | Partial agonist of GPR109a | [1] |
| EC₅₀ (human GPR109a) | 1.65 µM | [1] |
| EC₅₀ (mouse GPR109a) | 1.08 µM | |
| Solubility | Soluble in DMSO |
GPR109a Signaling Pathway
Activation of GPR109a by agonists such as this compound initiates a cascade of intracellular events. The receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects observed with GPR109a activation. Furthermore, GPR109a signaling can also involve β-arrestin recruitment, which may mediate distinct downstream effects.
Caption: GPR109a signaling pathway initiated by this compound.
Application Notes and Protocols
In Vitro Cell-Based Assays
1. Cyclic AMP (cAMP) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing GPR109a.
Principle: In cells stimulated with an adenylyl cyclase activator like forskolin, the activation of Gi-coupled receptors such as GPR109a by an agonist will lead to a dose-dependent decrease in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human or mouse GPR109a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white assay plates
Protocol:
-
Cell Seeding: Seed GPR109a-expressing HEK293 cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Add forskolin to a final concentration of 1-10 µM to all wells (except for negative controls) and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
2. Free Fatty Acid (FFA) Release Assay
This assay measures the anti-lipolytic effect of this compound in adipocytes.
Principle: In adipocytes, catecholamines stimulate lipolysis, leading to the release of free fatty acids. Activation of GPR109a by this compound will inhibit this process.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary adipocytes
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
This compound
-
Isoproterenol (or other β-adrenergic agonist)
-
Free fatty acid assay kit
Protocol:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 24- or 48-well plates.
-
Pre-incubation: Wash the adipocytes with assay buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.
-
Lipolysis Stimulation: Add isoproterenol to a final concentration of 1 µM to stimulate lipolysis and incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
FFA Measurement: Measure the concentration of free fatty acids in the supernatant using a commercially available kit.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated FFA release by this compound and determine the EC₅₀ value.
In Vivo Studies in Mice
Protocol for Assessing the Effect of this compound on Plasma Free Fatty Acids in Mice
This protocol is adapted from studies demonstrating the anti-lipolytic effects of this compound in vivo.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Free fatty acid assay kit
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice for 4-6 hours before the experiment.
-
Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg). Administer vehicle to the control group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points after compound administration (e.g., 0, 1, 2, 4, and 6 hours).
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
FFA Measurement: Measure the plasma free fatty acid concentrations using a commercially available kit.
-
Data Analysis: Plot the plasma FFA levels over time for each treatment group. Calculate the area under the curve (AUC) for FFA reduction to quantify the overall effect of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
References
Application Note: Protocol for Intraperitoneal Administration of MK-0354 in Mice
Audience: This document is intended for researchers, scientists, and drug development professionals working with rodent models to investigate G protein-coupled receptor signaling and lipid metabolism.
1.0 Introduction
MK-0354 is a potent and selective partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor.[1][2] Unlike its endogenous ligand niacin, this compound was developed to retain the antilipolytic effects associated with GPR109A activation while minimizing the common vasodilatory side effect known as flushing.[2] In mouse models, this compound has been shown to effectively lower plasma free fatty acids (FFAs).[2] This makes it a valuable tool for studying the therapeutic potential and physiological role of GPR109A in dyslipidemia, atherosclerosis, and other metabolic disorders, independent of the confounding flushing response.
This application note provides a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in mice, including recommendations for vehicle formulation, dosing, and a template for pharmacokinetic analysis.
2.0 Mechanism of Action: GPR109A Signaling
This compound exerts its primary effect by binding to and activating GPR109A, which is highly expressed on the surface of adipocytes. GPR109A is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP). The resulting decrease in cAMP levels leads to lower activity of Protein Kinase A (PKA), a key enzyme that normally phosphorylates and activates hormone-sensitive lipase (HSL). Reduced HSL activity culminates in the inhibition of lipolysis, thereby decreasing the release of free fatty acids from adipose tissue into circulation.
3.0 Data Presentation: Physicochemical Properties
Proper vehicle selection is critical for successful in vivo administration. The solubility of this compound dictates the appropriate formulation for achieving a homogenous and stable solution for injection.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₆ | AbMole BioScience[1] |
| Molecular Weight | 176.18 g/mol | AbMole BioScience |
| Solubility (DMSO) | ≥ 36 mg/mL | AbMole BioScience |
| Water Solubility | 7.21 mg/mL (Predicted) | DrugBank |
| pKa (Strongest Acidic) | 5.26 (Predicted) | DrugBank |
4.0 Experimental Protocols
Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are mandatory for all procedures.
4.1 Materials and Reagents
| Item | Specifications |
| Test Article | This compound powder |
| Vehicle Components | DMSO (ACS grade), Sterile Saline (0.9% NaCl), Hydroxypropyl β-cyclodextrin (HPβCD) |
| Animals | Mice (strain, age, and sex as per experimental design) |
| Syringes | 1 mL tuberculin syringes |
| Needles | 25-27 gauge sterile hypodermic needles |
| Disinfectant | 70% Ethanol or Chlorhexidine solution |
| Consumables | Sterile conical tubes, gauze pads, sharps container |
| Equipment | Analytical balance, vortex mixer, sonicator (optional) |
4.2 Dosing Solution Preparation (Recommended)
Due to its solubility profile, two primary vehicle formulations are recommended. Note: The final concentration of DMSO should be kept as low as possible (ideally ≤5% of the final injection volume) to avoid toxicity. The researcher must validate the solubility and stability of the final formulation before administration.
Option 1: DMSO/Saline Formulation
-
Weigh the required amount of this compound powder.
-
Add a minimal volume of 100% DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
In a dropwise manner, while vortexing, add sterile 0.9% saline to reach the final desired concentration.
-
Ensure the solution remains clear and free of precipitation. If precipitation occurs, the formulation is not suitable at that concentration.
Option 2: Cyclodextrin-Based Formulation This method is preferred for compounds with poor aqueous solubility and can reduce the need for organic solvents. A vehicle of 5% HPβCD was used for intraperitoneal injection of a similar compound in related studies.
-
Prepare a sterile 5-10% (w/v) solution of HPβCD in sterile water or saline.
-
Add the weighed this compound powder directly to the HPβCD solution.
-
Vortex and/or sonicate at room temperature until the compound is fully dissolved. This may take 30-60 minutes.
4.3 Animal Handling and Intraperitoneal Injection Protocol
The intraperitoneal route provides systemic delivery of the compound. The maximum recommended injection volume should not exceed 10 mL/kg.
| Parameter | Recommendation for Adult Mice (20-30g) |
| Needle Gauge | 25G - 27G |
| Max Injection Volume | < 0.3 mL (for a 30g mouse) |
| Injection Site | Lower right abdominal quadrant |
Injection Workflow:
References
Application Notes and Protocols: Long-Term Stability of MK-0354 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0354 is a potent and specific partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1][2] It has been investigated for its potential to reduce plasma free fatty acids with minimal cutaneous flushing side effects, a common issue with niacin-based therapies.[3] As with any compound intended for research or drug development, understanding its stability in common laboratory solvents is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent for dissolving and storing small molecules due to its high solubilizing capacity. This document provides detailed application notes on the long-term stability of this compound in DMSO solution, including a generalized protocol for stability assessment and relevant signaling pathway information.
While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing small molecules in DMSO and a standardized protocol for determining stability can be applied. Commercial suppliers of this compound in DMSO solution typically recommend storage at -20°C.[2]
Quantitative Data Summary
There is a lack of publicly available quantitative data specifically detailing the long-term stability of this compound in DMSO. Therefore, it is imperative for researchers to perform their own stability studies under their specific laboratory conditions. A generalized table for recording such data is provided below.
Table 1: Template for Long-Term Stability Data of this compound in DMSO
| Storage Condition | Time Point | Concentration (mM) | Purity (%) by HPLC | Degradation Products (%) |
| -20°C | 0 (Initial) | 10 | >99 | <1 |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| 4°C | 0 (Initial) | 10 | >99 | <1 |
| 1 Week | ||||
| 2 Weeks | ||||
| 1 Month | ||||
| Room Temperature | 0 (Initial) | 10 | >99 | <1 |
| 24 Hours | ||||
| 48 Hours | ||||
| 1 Week |
Experimental Protocols
This section outlines a detailed protocol for assessing the long-term stability of this compound in DMSO.
3.1. Objective
To determine the rate of degradation of this compound in DMSO solution under various storage conditions over an extended period.
3.2. Materials
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile, water, and formic acid (or other appropriate mobile phase components)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with Teflon-lined caps
-
-20°C freezer, 4°C refrigerator, and a temperature-controlled bench space for room temperature storage
3.3. Stock Solution Preparation
-
Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolve the this compound powder in the appropriate volume of anhydrous DMSO in a volumetric flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
3.4. Stability Study Design
-
Time Points: Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Storage Conditions:
-
-20°C (standard recommended storage)
-
4°C (refrigerated)
-
Room Temperature (e.g., 20-25°C)
-
-
For each time point and condition, prepare at least three replicate vials.
3.5. HPLC Analysis
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective.
-
Detection: Determine the optimal UV wavelength for detecting this compound.
-
Validation: Validate the method for linearity, accuracy, precision, and specificity.
-
-
Sample Analysis:
-
At each designated time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
-
Prepare a working solution by diluting the stock solution in the mobile phase.
-
Inject the working solution into the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products.
-
3.6. Data Analysis
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any significant degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Visualizations
4.1. Experimental Workflow
References
- 1. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0354 Studies Using GPR109A-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the interaction of MK-0354, a partial agonist, with the G protein-coupled receptor 109A (GPR109A). This document includes information on suitable cell lines, detailed experimental protocols for characterizing ligand binding and functional activity, and an overview of the relevant signaling pathways.
Recommended Cell Lines
For investigating the effects of this compound on GPR109A, recombinant cell lines are highly recommended to ensure robust and reproducible results. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells are industry-standard choices for stable or transient expression of GPR109A. These cell lines offer the advantages of consistent growth characteristics, high transfection efficiency, and a low background of endogenous GPR109A expression.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of this compound and the endogenous ligand, Nicotinic Acid, with the human GPR109A receptor expressed in CHO-K1 and HEK293 cells.
Table 1: Binding Affinity of Ligands for Human GPR109A
| Ligand | Cell Line | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | CHO-K1 | Radioligand Binding | [³H]-Nicotinic Acid | 140 | [1] |
| Nicotinic Acid | CHO-K1 | Radioligand Binding | [³H]-Nicotinic Acid | 52 | [2] |
Table 2: Functional Potency of Ligands on Human GPR109A
| Ligand | Cell Line | Assay Type | Parameter Measured | EC₅₀ (nM) | Efficacy (% of Nicotinic Acid) | Reference |
| This compound | CHO-K1 | [³⁵S]GTPγS Binding | G-protein activation | 470 | 83% | [1] |
| Nicotinic Acid | CHO-K1 | Calcium Mobilization | Intracellular Ca²⁺ | 52 | 100% | [2] |
GPR109A Signaling Pathways
GPR109A activation by an agonist like this compound initiates a cascade of intracellular events through two primary signaling pathways: the canonical G-protein pathway and the β-arrestin pathway.
Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] Simultaneously, the Gβγ subunit can recruit G-protein coupled receptor kinase 2 (GRK2) to phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin 3, leading to receptor internalization and activation of downstream signaling cascades, such as the ERK pathway.
Experimental Workflow
A typical workflow for characterizing the interaction of this compound with GPR109A involves cell line preparation, followed by binding and functional assays.
Experimental Protocols
Cell Culture and Transfection
Cell Lines:
-
HEK293 (ATCC® CRL-1573™)
-
CHO-K1 (ATCC® CCL-61™)
Culture Media:
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CHO-K1: Ham's F-12K (Kaighn's) Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Transfection:
-
Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Transfect cells with a mammalian expression vector containing the human GPR109A coding sequence using a suitable transfection reagent according to the manufacturer's instructions.
-
For stable cell line generation, co-transfect with a vector conferring resistance to an appropriate selection antibiotic (e.g., G418 or puromycin).
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Maintain cells under selection pressure and expand resistant colonies.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the binding affinity (Kᵢ) of this compound.
Materials:
-
GPR109A-expressing cell membranes
-
[³H]-Nicotinic Acid (Radioligand)
-
This compound (Test Compound)
-
Nicotinic Acid (Unlabeled Competitor for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
GF/C filter plates
-
Scintillation fluid
Procedure:
-
Prepare cell membranes from GPR109A-expressing cells by homogenization and centrifugation.
-
In a 96-well plate, add in order:
-
50 µL of Binding Buffer
-
50 µL of various concentrations of this compound (or unlabeled Nicotinic Acid for control wells)
-
50 µL of [³H]-Nicotinic Acid (at a concentration near its K_d)
-
50 µL of cell membrane suspension
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels, determining the functional potency (EC₅₀) and efficacy of this compound.
Materials:
-
GPR109A-expressing cells (HEK293 or CHO-K1)
-
This compound (Test Compound)
-
Forskolin (Adenylyl cyclase activator)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Seed GPR109A-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Aspirate the culture medium and add 10 µL of Assay Buffer.
-
Add 5 µL of various concentrations of this compound to the wells.
-
Add 5 µL of Forskolin (at a final concentration that stimulates a submaximal cAMP response, typically 1-10 µM).
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate antibody solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the dose-response curve to determine the EC₅₀ and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of MK-0354 in Human Plasma
Introduction
MK-0354 is a partial agonist of the niacin receptor GPR109A, which has been investigated for its potential to reduce plasma free fatty acids with an improved flushing profile compared to niacin.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the analysis of this compound in a complex biological matrix.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile to create calibration standards and QC working solutions.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.
3. Sample Preparation: Protein Precipitation
-
Allow all samples (standards, QCs, and unknown study samples) to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined based on the specific molecular weights of this compound and IS. |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
5. Data Analysis
-
Peak areas of this compound and the IS are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The concentrations of this compound in the QC and unknown samples are determined from the calibration curve.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 95 - 105 | < 15 |
| Low QC | 3 | 90 - 110 | < 15 | 90 - 110 | < 15 |
| Mid QC | 100 | 90 - 110 | < 15 | 90 - 110 | < 15 |
| High QC | 800 | 90 - 110 | < 15 | 90 - 110 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 | |
| IS | Mid | > 85 | 90 - 110 |
Visualization
Caption: Workflow for the quantification of this compound in plasma.
References
Troubleshooting & Optimization
MK-0354 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with MK-0354. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer potential solutions based on established pharmaceutical formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an investigational partial agonist of the G protein-coupled receptor 109a (GPR109a), the same receptor targeted by niacin. It was developed by Merck for the potential treatment of atherosclerosis and related lipid disorders.[1] Like many small molecule drug candidates, particularly those with heterocyclic ring structures, this compound may exhibit poor aqueous solubility, which can pose challenges for in vitro assays, formulation development, and achieving adequate bioavailability for in vivo studies.
Q2: Is there any publicly available quantitative data on the solubility of this compound in common solvents?
Currently, there is a lack of publicly available experimental data quantifying the solubility of this compound in common laboratory solvents such as water, ethanol, or DMSO. While the DrugBank entry for this compound identifies it as a solid, it does not provide specific solubility values.[1] Researchers should determine the solubility of their specific batch of this compound empirically in the solvent systems relevant to their experiments.
Q3: What are the general signs of solubility issues with this compound in my experiments?
Common indicators of poor solubility during experiments include:
-
Precipitation: The compound falls out of solution, which may be visible as a solid precipitate or cloudiness. This can occur when a stock solution in a high-solubility solvent (like DMSO) is diluted into an aqueous buffer.
-
Inconsistent Results: Poor solubility can lead to variable concentrations of the active compound in your assays, resulting in poor reproducibility of experimental data.
-
Low Potency: If the compound is not fully dissolved, the effective concentration will be lower than the nominal concentration, leading to an apparent decrease in potency (e.g., higher EC50 or IC50 values).
-
Film Formation: The compound may form a thin film on the surface of labware.
Troubleshooting Guide
Issue 1: this compound Precipitates When Diluted into Aqueous Buffer
This is a common issue when diluting a concentrated stock solution (typically in DMSO) into an aqueous medium for cell-based assays or other biological experiments.
Root Cause Analysis:
The solubility of a lipophilic compound like this compound is significantly lower in aqueous solutions compared to organic solvents like DMSO. When the DMSO concentration is drastically reduced upon dilution, the aqueous buffer can no longer maintain the compound in solution, leading to precipitation.
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as high as experimentally permissible without causing cellular toxicity (typically ≤0.5-1%).
-
Use Pluronic F-127: This non-ionic surfactant can help to create micelles that encapsulate the compound, improving its apparent solubility in aqueous solutions.
-
Employ a Co-Solvent System: The use of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The chemical structure of this compound contains a tetrazole ring, which is acidic. Therefore, increasing the pH of the buffer may enhance its solubility.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent or non-reproducible data can often be traced back to the compound not being fully solubilized or precipitating during the experiment.
Solutions:
-
Sonication: After preparing your stock solution or dilutions, sonication can help to break down any small, undissolved particles and ensure a homogenous solution.
-
Vortexing and Warming: Thoroughly vortex your solutions. Gentle warming (e.g., to 37°C) can also aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Prepare Fresh Dilutions: Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation. Prepare fresh dilutions from your concentrated stock solution for each experiment.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your assay.
Data Presentation: General Solubility Enhancement Strategies
Since specific quantitative data for this compound is unavailable, the following table summarizes general strategies for enhancing the solubility of poorly water-soluble compounds.
| Strategy | Principle | Key Considerations |
| Co-solvency | Adding a water-miscible organic solvent to increase the solubility of a nonpolar solute.[2] | The co-solvent must be compatible with the experimental system (e.g., not toxic to cells). Common co-solvents include ethanol, propylene glycol, and polyethylene glycols. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility in water. | The pH must be within a range that does not compromise the stability of the compound or the integrity of the biological assay. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. | The concentration of the surfactant should be above its critical micelle concentration (CMC). Examples include Tween 80 and Pluronic F-127. |
| Complexation | Using complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, where the hydrophobic drug molecule is held within the cavity of the cyclodextrin. | The size of the cyclodextrin cavity must be appropriate for the size of the drug molecule. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state, often leading to an amorphous form of the drug with higher solubility. | This is a more advanced technique typically used in formulation development for oral dosage forms. |
Experimental Protocols
General Protocol for Preparing a Stock Solution of a Poorly Soluble Compound
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add a small volume of a high-solubility solvent, such as DMSO, to the powder.
-
Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Add additional solvent to reach the final desired concentration and vortex again to ensure homogeneity.
-
Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
Visualizations
References
MK-0354 Clinical Trial Failure: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of MK-0354, a partial agonist of the niacin receptor GPR109A. The information is presented in a question-and-answer format to directly address potential queries and aid in understanding the nuances of the trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in clinical trials?
A1: The primary reason for the failure of this compound in clinical trials was its lack of clinically meaningful efficacy in modulating plasma lipid levels.[1][2][3] Despite demonstrating robust suppression of free fatty acids (FFAs), a key mechanistic goal, this did not translate into significant changes in low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), or triglycerides (TG) in dyslipidemic patients.[1][2]
Q2: Did this compound successfully engage its intended target?
A2: Yes, evidence from Phase I and II studies indicates that this compound successfully engaged its target, the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. This was demonstrated by the dose-dependent reduction in plasma FFAs, an expected pharmacodynamic effect of GPR109A agonism. Furthermore, it achieved this with minimal cutaneous flushing, a common side effect of niacin mediated by the same receptor.
Q3: What was the "FFA hypothesis" and how did the this compound trial results impact it?
A3: The "FFA hypothesis" postulated that the primary mechanism by which niacin exerts its beneficial effects on plasma lipids was through the suppression of FFA release from adipocytes, leading to reduced hepatic triglyceride synthesis and subsequent modulation of VLDL and LDL production. The failure of this compound, which effectively suppressed FFAs without significantly altering lipid profiles, along with similar findings from other GPR109A agonists, strongly challenged this long-standing hypothesis. It suggested that FFA suppression alone is insufficient to achieve the full lipid-modifying effects of niacin.
Q4: Were there any safety concerns with this compound?
A4: Based on the available data, this compound was generally well-tolerated in clinical trials. It was specifically designed to minimize the flushing effect associated with niacin, and it largely succeeded in this regard, with only modest flushing observed at high doses. The primary reason for its discontinuation was lack of efficacy, not safety.
Troubleshooting Guide for GPR109A Agonist Development
This guide addresses potential issues that researchers might encounter when developing GPR109A agonists, drawing lessons from the this compound experience.
| Observed Issue | Potential Cause | Recommended Action |
| Robust FFA suppression with no corresponding lipid efficacy. | The mechanism of action for lipid modulation by GPR109A agonists is more complex than just FFA suppression. Other pathways independent of GPR109A may be involved in niacin's full lipid-modifying effects. | Investigate alternative or parallel signaling pathways that may be activated by niacin but not by a selective GPR109A partial agonist. Consider developing assays to screen for these additional activities. |
| Inconsistent or transient FFA suppression in longer-term studies. | Receptor desensitization or tachyphylaxis can occur with sustained GPR109A agonism. | Evaluate the potential for receptor desensitization in preclinical models. In clinical protocols, consider intermittent dosing strategies or co-administration with agents that might mitigate this effect. |
| Discrepancy between preclinical lipid-lowering effects and human clinical trial results. | Species-specific differences in lipid metabolism and the role of GPR109A can be significant. | Utilize multiple preclinical models, including those that more closely mimic human lipid metabolism, to better predict clinical outcomes. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trials of this compound.
Table 1: Phase II Study - Lipid Profile Changes after 4 Weeks of Treatment
| Lipid Parameter | Placebo-Adjusted Percent Change (95% Confidence Interval) |
| HDL-C | 0.4% (-5.2% to 6.0%) |
| LDL-C | -9.8% (-16.8% to -2.7%) |
| Triglycerides | -5.8% (-22.6% to 11.9%) |
| Dosage: this compound 2.5 g once daily |
Table 2: Phase I Study - Dosing and FFA Reduction
| Study Phase | Dosage Range | Key Finding |
| Single Dose | 300 mg - 4000 mg | Robust, dose-related reductions in FFA over 5 hours. |
| Multiple Doses (7 days) | Up to 3600 mg | FFA suppression was similar to that after a single dose. |
Experimental Protocols
Phase II Clinical Trial Protocol for Efficacy Assessment
This section outlines a representative methodology based on the reported Phase II study of this compound.
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Participant Population: 66 dyslipidemic patients.
-
Inclusion Criteria: Adult patients with elevated LDL-C and/or low HDL-C levels. Specific lipid level thresholds would have been defined in the full protocol.
-
Exclusion Criteria: History of significant cardiovascular events, uncontrolled hypertension, diabetes with poor glycemic control, or use of other lipid-lowering medications that could not be washed out.
-
Intervention:
-
Treatment Group: this compound (2.5 g administered orally, once daily).
-
Control Group: Placebo (administered orally, once daily).
-
-
Duration: 4 weeks.
-
Primary Endpoints:
-
Percent change from baseline in HDL-C.
-
Percent change from baseline in LDL-C.
-
Percent change from baseline in triglycerides.
-
-
Secondary Endpoints:
-
Change in plasma FFA levels.
-
Incidence and severity of cutaneous flushing, assessed using a standardized flushing questionnaire.
-
Overall safety and tolerability, monitored through adverse event reporting and clinical laboratory tests.
-
-
Blood Sampling and Analysis:
-
Fasting blood samples were collected at baseline and at the end of the 4-week treatment period.
-
Lipid panels (HDL-C, LDL-C, triglycerides) were analyzed using standard enzymatic assays.
-
FFA levels were measured using a specific colorimetric or gas chromatography-mass spectrometry (GC-MS) method.
-
Visualizations
Signaling Pathway of GPR109A-Mediated Flushing
Caption: GPR109A activation in Langerhans cells leading to vasodilation.
Experimental Workflow for Phase II Clinical Trial
Caption: Workflow of the this compound Phase II clinical trial.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. HM74a agonists: will they be the new generation of nicotinic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Lack of Lipid Efficacy of MK-0354
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the compound MK-0354. The information is presented in a question-and-answer format to directly address common issues and experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a partial agonist of the nicotinic acid receptor, also known as G-protein coupled receptor 109A (GPR109A).[1] Niacin, a well-established lipid-modifying drug, also targets this receptor. The primary mechanism of action of this compound, similar to niacin, involves the inhibition of adipocyte lipolysis. This leads to a reduction in the release of free fatty acids (FFAs) into the bloodstream.[2] The long-held "FFA hypothesis" posited that this decrease in circulating FFAs would reduce the substrate available for the liver to produce triglycerides, consequently lowering VLDL and LDL cholesterol and increasing HDL cholesterol.[2]
Q2: We are using this compound in our experiments and observe a significant reduction in plasma free fatty acids, but no corresponding improvement in the lipid profile (HDL, LDL, triglycerides). Is this an expected outcome?
Yes, this is a documented and expected outcome based on clinical trial data.[1][3] Phase I and II studies demonstrated that this compound robustly reduces plasma FFA levels, comparable to the effects of extended-release niacin. However, these studies also consistently showed that this significant FFA suppression did not translate into clinically meaningful changes in high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, or triglycerides.
Q3: Why does FFA suppression by this compound not lead to the expected lipid-modifying effects seen with niacin?
The lack of lipid efficacy despite potent FFA lowering by this compound has challenged the traditional "FFA hypothesis" as the sole explanation for niacin's lipid-modifying effects. Current understanding suggests that niacin's therapeutic actions on lipids are more complex and likely involve mechanisms independent of GPR109A-mediated FFA suppression.
Emerging research points to several alternative or complementary mechanisms for niacin's efficacy that may not be shared by this compound:
-
Direct Hepatic Effects: Niacin may directly inhibit diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, a key enzyme in triglyceride synthesis. This action reduces VLDL production and subsequent LDL levels, independent of FFA delivery from adipose tissue.
-
Apolipoprotein Metabolism: Niacin has been shown to decrease the hepatic catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, thereby increasing HDL levels.
-
Indirect PPAR Activation: While not a direct ligand, niacin has been observed to indirectly influence the activity of Peroxisome Proliferator-Activated Receptors (PPARs). This may occur through the modulation of fatty acid availability or by influencing prostaglandin synthesis pathways. These downstream effects on gene expression related to lipid metabolism may contribute to its overall lipid-modifying profile.
The current hypothesis is that this compound, as a GPR109A partial agonist, effectively mimics niacin's effect on adipocytes (FFA suppression) but fails to engage these other critical pathways in the liver and potentially other tissues.
Troubleshooting Guides
Scenario 1: Unexpected Lack of Lipid Response in Preclinical Models
-
Problem: You are administering this compound to an animal model and, as expected, see a drop in FFAs. However, after a chronic dosing period, there are no significant changes in plasma triglycerides, HDL, or LDL.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Dose: Ensure the purity and stability of your this compound compound. Confirm that the administered dose is sufficient to induce a sustained FFA-lowering effect.
-
Assess Target Engagement: If possible, confirm GPR109A activation in your model system.
-
Consider Species Differences: While the disconnect between FFA suppression and lipid modification has been observed in humans, the magnitude of this effect and the contribution of alternative pathways may vary across different animal models.
-
Re-evaluate Experimental Hypothesis: This outcome is consistent with the known clinical profile of this compound. Your experimental design should account for the fact that FFA suppression alone is likely insufficient to replicate the full lipid-modifying effects of niacin. Consider investigating downstream markers of hepatic lipid metabolism to probe for niacin-like effects beyond FFA reduction.
-
Scenario 2: Investigating Potential Off-Target Effects
-
Problem: You are exploring if this compound has off-target effects, for instance, on PPAR delta, to explain its unique pharmacological profile.
-
Troubleshooting Steps:
-
Review Existing Literature: There is currently no direct evidence to suggest that this compound is a direct agonist or antagonist of PPAR delta. The primary target is GPR109A.
-
In Vitro Binding and Activation Assays: To definitively rule out direct interaction, perform competitive binding assays and reporter gene assays using cells expressing PPAR delta.
-
Gene Expression Analysis: In your experimental model, analyze the expression of known PPAR delta target genes in relevant tissues (e.g., liver, skeletal muscle) following this compound treatment. An absence of change would further support a lack of direct PPAR delta engagement.
-
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial Lipid Efficacy Data
| Lipid Parameter | Placebo-Adjusted Percent Change from Baseline | 95% Confidence Interval |
| HDL Cholesterol | 0.4% | -5.2% to 6.0% |
| LDL Cholesterol | -9.8% | -16.8% to -2.7% |
| Triglycerides | -5.8% | -22.6% to 11.9% |
Data from a 4-week study in 66 dyslipidemic patients with this compound 2.5 g once daily.
Experimental Protocols
Key Experiment: Assessment of Plasma Free Fatty Acid Suppression
-
Objective: To determine the in vivo efficacy of this compound in suppressing plasma FFA levels.
-
Methodology:
-
Subjects: Healthy male volunteers or dyslipidemic patients.
-
Dosing: Single or multiple oral doses of this compound (ranging from 300 mg to 4000 mg).
-
Blood Sampling: Collect serial blood samples (e.g., at baseline and at regular intervals for up to 5 hours post-dose) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
FFA Analysis: Analyze plasma FFA concentrations using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: Calculate the percent change in FFA from baseline at each time point and compare between treatment and placebo groups.
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow of a typical clinical trial for this compound.
References
- 1. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of MK-0354
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0354. The information addresses common issues and questions that may arise during experiments involving this niacin receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our experiments and observe a significant reduction in free fatty acids (FFAs), but we do not see the expected changes in LDL-C, HDL-C, or triglycerides. Is this a known issue?
A1: Yes, this is a documented outcome for this compound. Clinical trials have shown that while this compound is effective at reducing plasma FFAs with minimal cutaneous flushing, it does not produce clinically significant effects on lipid profiles, including LDL-C, HDL-C, and triglycerides.[1][2] This finding challenges the long-held hypothesis that FFA suppression is the primary mechanism for niacin's lipid-modifying effects.[3]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[1][4] Activation of GPR109A on adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids into the plasma. The primary intended therapeutic goal was to mimic the lipid-lowering effects of niacin by this mechanism.
Q3: Why doesn't the FFA reduction by this compound translate to changes in the lipid profile, unlike niacin?
A3: The exact reasons for this discrepancy are still a subject of investigation. However, current evidence suggests that the lipid-modulating effects of niacin may be independent of GPR109A activation and FFA suppression. Niacin has a broader pharmacological profile that may include direct inhibition of diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, an enzyme crucial for triglyceride synthesis. This direct hepatic effect, which this compound may lack, could be a key contributor to niacin's ability to alter VLDL and LDL particle secretion.
Q4: Are there any known off-target binding sites for this compound that could explain its pharmacological profile?
A4: Based on the available public data, specific off-target binding sites for this compound have not been extensively reported. The primary "off-target" observation is the lack of downstream efficacy on lipid profiles despite successful on-target engagement of GPR109A and reduction of FFAs. This suggests the divergence in effect lies in the downstream signaling pathways or that the initial therapeutic hypothesis was incomplete.
Q5: We are observing minimal to no flushing in our animal models with this compound. Is this expected?
A5: Yes, this is consistent with preclinical and clinical findings. This compound was specifically designed as a niacin receptor partial agonist to minimize the flushing effect. Flushing is primarily mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin following GPR109A activation. The partial agonism of this compound appears to be insufficient to trigger a strong flushing response.
Troubleshooting Guides
Issue: Inconsistent FFA reduction in in-vitro/in-vivo experiments.
-
Possible Cause 1: Dosing and Administration.
-
Recommendation: Ensure accurate preparation and administration of this compound. In clinical studies, single doses ranged from 300-4000 mg, and multiple daily doses up to 3600 mg have been used to achieve robust FFA reduction. Dosing for preclinical models should be appropriately scaled.
-
-
Possible Cause 2: Assay Timing.
-
Recommendation: The reduction in FFAs following this compound administration is transient. Ensure that blood sampling for FFA measurement is timed to capture the peak effect, which was observed within 5 hours post-dose in human studies.
-
Issue: Observing flushing at high doses.
-
Possible Cause: Dose-dependent flushing.
-
Recommendation: While this compound generally produces minimal flushing, modest flushing has been observed at higher doses. If flushing is a confounding factor in your experiment, consider reducing the dose to a level that still achieves the desired FFA reduction without inducing this effect.
-
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial Lipid Data
| Lipid Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval |
| High-Density Lipoprotein Cholesterol (HDL-C) | 0.4% | -5.2% to 6.0% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -9.8% | -16.8% to -2.7% |
| Triglycerides (TG) | -5.8% | -22.6% to 11.9% |
Data from a 4-week Phase II study in dyslipidemic patients with this compound 2.5 g once daily.
Experimental Protocols
Protocol 1: Assessment of Plasma Free Fatty Acid Levels
-
Animal Dosing: Administer this compound or vehicle control to fasted subjects (e.g., overnight fast for rodents).
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at specified time points post-dose (e.g., 1, 2, 4, and 6 hours). Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
FFA Quantification: Analyze plasma FFA concentrations using a commercially available enzymatic colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Express FFA levels as a percentage of the baseline value for each subject and compare the treatment group to the vehicle control group.
Visualizations
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-0354 Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with data related to the niacin receptor partial agonist, MK-0354. The primary focus is to address the challenges encountered when translating its preclinical promise to clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why did this compound show disappointing results in clinical trials despite promising preclinical findings?
The central challenge in translating this compound's preclinical data stems from a disconnect between its robust pharmacological effect on free fatty acids (FFAs) and its lack of efficacy in modulating key lipid parameters in humans. Preclinical models suggested that by acting as a partial agonist of the niacin receptor (GPR109A), this compound would lower FFAs and, consequently, improve lipid profiles with minimal flushing side effects.[1] While clinical trials confirmed the potent reduction in plasma FFAs and a low incidence of flushing, there were no clinically meaningful changes in LDL-C, HDL-C, or triglycerides.[1][2] This outcome challenges the long-held "FFA hypothesis," which posited that the primary mechanism of niacin's lipid-lowering effect was through the suppression of FFAs.[3]
Q2: What was the intended mechanism of action for this compound?
This compound was designed as a partial agonist for the G protein-coupled receptor 109A (GPR109A), also known as HM74a, which is the receptor for niacin.[4] The intended mechanism was to mimic niacin's effect of inhibiting lipolysis in adipocytes, leading to a reduction in the release of free fatty acids into the bloodstream. It was hypothesized that this reduction in FFAs would decrease the substrate available for the liver to produce triglycerides, which in turn would lead to lower VLDL and LDL cholesterol levels and an increase in HDL cholesterol.
Q3: How do the clinical outcomes of this compound impact the understanding of niacin's lipid-modifying effects?
The clinical data from this compound, along with other GPR109A agonists, have been pivotal in reconsidering the mechanism of niacin's therapeutic effects on lipids. The failure of this compound to alter lipid profiles, despite effectively lowering FFAs, strongly suggests that the lipid-modifying effects of niacin may be independent of GPR109A activation and FFA suppression. Current research suggests that niacin's primary lipid-lowering action may involve the direct, non-competitive inhibition of diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, an enzyme crucial for triglyceride synthesis. This leads to reduced VLDL and LDL secretion. Niacin also appears to decrease the breakdown of apolipoprotein A-I, the main protein component of HDL, thereby increasing HDL levels.
Troubleshooting Guides
Issue: Discrepancy between FFA reduction and lipid profile changes in our GPR109A agonist.
If your experiments with a novel GPR109A agonist show a similar pattern to this compound (i.e., significant FFA reduction without corresponding lipid changes), consider the following:
-
Re-evaluate the "FFA Hypothesis": The clinical outcomes of this compound and other GPR109A agonists have cast doubt on the direct link between acute FFA suppression and long-term lipid profile improvement. Your compound might be successfully engaging the GPR109A target on adipocytes, but this may not be the primary pathway for clinically relevant lipid modification.
-
Investigate Alternative Mechanisms: Explore whether your compound has effects on other pathways implicated in niacin's action, such as:
-
Direct inhibition of hepatic DGAT2.
-
Modulation of apoA-I catabolism.
-
Effects on vascular endothelial cells and inflammatory markers.
-
-
Assess Chronic vs. Acute FFA Suppression: Studies with GPR109A agonists have shown that chronic FFA suppression is difficult to maintain. Evaluate the duration of FFA reduction in your preclinical models to determine if a transient effect is being observed.
Quantitative Data Summary
The following tables summarize the clinical findings for this compound, highlighting the contrast between its effect on free fatty acids and its impact on the broader lipid panel.
Table 1: Effect of this compound on Plasma Free Fatty Acids (FFAs)
| Dose of this compound | Duration | Effect on FFAs | Citation |
| 300 mg - 4000 mg (single dose) | 5 hours | Robust, dose-related reduction | |
| Up to 3600 mg (multiple doses) | 7 days | Robust reduction, similar to single dose | |
| 300 mg (single dose) | Not specified | Comparable reduction to 1g extended-release niacin |
Table 2: Effect of this compound on Lipid Profile (Phase II Study)
| Parameter | This compound Dose | Duration | Placebo-Adjusted Percent Change (95% CI) | Citation |
| HDL-C | 2.5 g daily | 4 weeks | 0.4% (-5.2 to 6.0) | |
| LDL-C | 2.5 g daily | 4 weeks | -9.8% (-16.8 to -2.7) | |
| Triglycerides | 2.5 g daily | 4 weeks | -5.8% (-22.6 to 11.9) |
Experimental Protocols
Phase I Studies with this compound:
-
Objective: To assess the pharmacokinetic and pharmacodynamic effects of single and multiple doses of this compound on plasma FFA levels in healthy male subjects.
-
Methodology:
-
Two studies were conducted.
-
Single-Dose Study: Subjects received single doses of this compound ranging from 300 mg to 4000 mg.
-
Multiple-Dose Study: Subjects received daily doses of this compound for 7 days, with dosages up to 3600 mg.
-
Plasma FFA concentrations were measured over a 5-hour period post-dose to evaluate the extent and duration of FFA suppression.
-
Phase II Study with this compound:
-
Objective: To evaluate the effects of this compound on the lipid profiles of dyslipidemic patients.
-
Methodology:
-
A study involving 66 dyslipidemic patients.
-
Patients were administered 2.5 g of this compound once daily for a period of 4 weeks.
-
The primary endpoints were the placebo-adjusted percent changes in HDL-C, LDL-C, and triglycerides from baseline.
-
The incidence and severity of cutaneous flushing were also monitored.
-
Visualizations
Caption: Hypothesized pathway vs. clinical outcome of this compound.
Caption: this compound translational research workflow and challenge.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
limitations of MK-0354 as a therapeutic agent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0354. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our experiments and observe a significant reduction in free fatty acid (FFA) levels, but we are not seeing the expected changes in our lipid panel (HDL-C, LDL-C, triglycerides). Is this a known issue?
A1: Yes, this is a well-documented limitation of this compound. Clinical studies have consistently shown that while this compound is a potent agent for reducing plasma free fatty acids, it does not translate into clinically meaningful effects on high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), or triglycerides.[1] In a Phase II study involving dyslipidemic patients, four weeks of treatment with this compound at 2.5 g daily did not produce significant changes in these lipid parameters.[2] This finding challenges the hypothesis that FFA reduction is the primary mechanism for the lipid-modifying effects of niacin-like compounds.
Q2: We are observing minimal to no flushing in our animal models or human subjects treated with this compound. Is this expected, and why does it differ from niacin?
A2: The minimal flushing profile of this compound is an expected and key characteristic of this compound. This compound is a partial agonist of the G-protein coupled receptor 109A (GPR109A).[3] The flushing effect of niacin is primarily mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of vasodilatory prostaglandins. As a partial agonist, this compound does not sufficiently activate this pathway to the same extent as niacin, resulting in a significantly reduced flushing effect.[4] In preclinical models, this compound was shown to block the flushing effect induced by nicotinic acid.
Q3: What is the mechanism of action of this compound, and how does it lead to FFA reduction?
A3: this compound is a partial agonist of the GPR109A receptor, which is highly expressed in adipocytes.[3] The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. By inhibiting lipolysis in adipose tissue, this compound reduces the release of FFAs into the bloodstream.
Q4: Are there any known off-target effects or safety concerns with this compound that we should be aware of in our preclinical studies?
A4: Based on the available clinical trial data, this compound was generally well-tolerated. The most notable difference from niacin is the significant reduction in flushing. In Phase I and II studies, no major safety concerns were reported that would halt its development on the basis of safety alone. However, as with any experimental compound, it is crucial to conduct thorough safety and toxicity studies in your specific models.
Troubleshooting Guides
Issue 1: Inconsistent FFA-lowering effects in in-vitro adipocyte lipolysis assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting Step: Ensure you are using a well-characterized adipocyte cell line (e.g., 3T3-L1) and that the differentiation protocol is consistent. The expression of GPR109A can vary between cell lines and with differentiation state.
-
-
Possible Cause 2: Assay conditions.
-
Troubleshooting Step: Optimize the concentration of the lipolytic stimulus (e.g., isoproterenol). The potency of this compound's anti-lipolytic effect will be dependent on the strength of the lipolytic signal. Also, ensure adequate pre-incubation time with this compound before adding the stimulus.
-
-
Possible Cause 3: Reagent quality.
-
Troubleshooting Step: Verify the purity and concentration of your this compound stock solution. Degradation of the compound can lead to reduced efficacy.
-
Issue 2: Difficulty replicating the disconnect between FFA lowering and lipid modulation in animal models.
-
Possible Cause 1: Animal model selection.
-
Troubleshooting Step: The lipid metabolism in rodents can differ significantly from humans. While mice are useful for studying FFA metabolism, a model with a more human-like lipid profile (e.g., hamster or certain transgenic mouse models) may be necessary to investigate effects on lipoproteins.
-
-
Possible Cause 2: Duration of treatment.
-
Troubleshooting Step: The Phase II clinical trial that demonstrated the lack of lipid efficacy was conducted over four weeks. Ensure your preclinical studies are of a sufficient duration to observe potential chronic effects on lipid metabolism.
-
-
Possible Cause 3: Diet of the animal model.
-
Troubleshooting Step: The composition of the diet can significantly impact lipid profiles. Use a diet that induces a dyslipidemic phenotype relevant to your research question.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Parameter | This compound (2.5 g/day ) | Placebo | Placebo-Adjusted Percent Change (95% CI) |
| HDL-C | Not Reported | Not Reported | 0.4% (-5.2 to 6.0) |
| LDL-C | Not Reported | Not Reported | -9.8% (-16.8 to -2.7) |
| Triglycerides | Not Reported | Not Reported | -5.8% (-22.6 to 11.9) |
| Free Fatty Acids | Robust, dose-related reduction | Not Applicable | Data not presented in this format |
Table 2: Summary of this compound Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | Not Reported |
| Maximum Concentration (Cmax) | Not Reported |
| Area Under the Curve (AUC) | Not Reported |
| Half-life (t1/2) | Not Reported |
Table 3: In Vitro Potency of this compound
| Parameter | Value |
| GPR109A Receptor Binding Affinity (Ki) | Not Reported |
| GPR109A Functional Potency (EC50) | Not Reported |
| Adipocyte Lipolysis Inhibition (IC50) | Not Reported |
Experimental Protocols
1. hGPR109a FLIPR (Fluorometric Imaging Plate Reader) Assay for Calcium Mobilization
-
Objective: To measure the agonist activity of this compound on the human GPR109A receptor by detecting changes in intracellular calcium.
-
Methodology:
-
Cell Culture: Use a stable cell line co-expressing human GPR109A and a G-protein alpha subunit (e.g., Gα16) that couples to phospholipase C (e.g., CHO-K1 or HEK293 cells). Culture cells to 80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an optimized density and incubate overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., nicotinic acid) in the assay buffer.
-
FLIPR Measurement: Place the cell plate in the FLIPR instrument. Add the compound solutions to the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
-
2. Rodent Pharmacodynamic Study of FFA Lowering
-
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma FFA levels in a rodent model.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimate the animals for at least one week.
-
Dosing: Administer this compound orally via gavage at various doses. Include a vehicle control group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, and 8 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
FFA Analysis: Measure the concentration of free fatty acids in the plasma samples using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: Calculate the percentage change in FFA levels from baseline for each treatment group at each time point.
-
Visualizations
Caption: GPR109A signaling pathway in adipocytes.
Caption: Workflow for in vivo FFA lowering studies.
Caption: Troubleshooting logic for lipid panel results.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the experimental design for MK-0354 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving MK-0354.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor or hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Its primary mechanism of action is to bind to and activate GPR109A, which is predominantly expressed in adipocytes and immune cells such as macrophages.[3][4] This activation in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. The net effect is a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue into the bloodstream.[3]
Q2: I'm observing a significant reduction in free fatty acids (FFAs) with this compound treatment in my experiments, but I'm not seeing the expected changes in LDL-C, HDL-C, or triglycerides. Is this a known issue?
Yes, this is a well-documented finding for this compound. Clinical studies have shown that while this compound is effective at reducing plasma FFA levels, it does not produce clinically meaningful changes in low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), or triglycerides. This has led to a re-evaluation of the "FFA hypothesis," which posited that the lipid-modifying effects of niacin were solely due to the reduction of FFA flux to the liver. The current understanding is that the full lipid-modulating effects of GPR109A agonists like niacin are more complex and likely involve additional signaling pathways beyond FFA reduction that are not fully activated by the partial agonist this compound.
Q3: What is "biased agonism" and how might it explain the effects of this compound?
Biased agonism refers to the ability of a ligand to preferentially activate one of several downstream signaling pathways of a receptor. GPR109A, like many GPCRs, can signal through G-protein dependent pathways (e.g., inhibition of cAMP production via Gαi/o) and G-protein independent pathways (e.g., β-arrestin recruitment). It is hypothesized that this compound, as a partial agonist, may preferentially activate the G-protein pathway responsible for FFA reduction, while having a lesser effect on the β-arrestin or other pathways that may be crucial for the broader lipid-modifying effects and anti-inflammatory properties seen with full agonists like niacin.
Q4: What are the key differences between this compound and niacin in terms of their effects on GPR109A?
The primary difference is that niacin is a full agonist of GPR109A, while this compound is a partial agonist. This means that even at saturating concentrations, this compound will not produce the same maximal response as niacin. Another significant difference is the reduced flushing effect with this compound. The flushing response to niacin is primarily mediated by the release of prostaglandin D2 (PGD2) in the skin, a process that is thought to be β-arrestin dependent. The minimal flushing observed with this compound further supports the idea that it is a biased agonist with reduced activity on the β-arrestin pathway.
Q5: Are there any other compounds with similar names that I should be aware of to avoid confusion?
Yes, it is important not to confuse this compound with IMD-0354. IMD-0354 is a novel inhibitor of NF-kappaB and has a completely different mechanism of action and research application, primarily in the context of cancer and inflammation. Always double-check the compound name and intended target for your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent FFA measurements | 1. Sample handling and storage issues. 2. Interference from other substances in the sample. 3. Improper assay execution. | 1. Ensure rapid processing of blood samples to plasma or serum and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Use a validated commercial FFA assay kit and follow the manufacturer's instructions regarding sample compatibility. For example, some kits are not suitable for heparinized plasma. 3. Run samples in duplicate or triplicate and include a standard curve in every assay. |
| No significant decrease in cAMP levels after this compound treatment in GPR109A-expressing cells | 1. Low GPR109A expression in the cell line. 2. Inappropriate assay conditions. 3. This compound degradation. | 1. Verify GPR109A expression using qPCR or Western blot. Consider using a cell line with higher or induced expression. 2. Optimize cell number, incubation time, and this compound concentration. Use a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Include a positive control like forskolin to stimulate adenylate cyclase. 3. Prepare fresh solutions of this compound for each experiment. |
| Difficulty in detecting β-arrestin recruitment with this compound | 1. This compound is a weak inducer of β-arrestin recruitment. 2. Insensitive assay. 3. Low receptor expression. | 1. This is an expected outcome due to biased agonism. Use a full agonist like niacin as a positive control to confirm assay functionality. 2. Utilize a highly sensitive β-arrestin recruitment assay system, such as those based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). 3. Ensure robust expression of both the GPR109A receptor and the β-arrestin fusion protein. |
| Unexpected cell toxicity at high concentrations of this compound | 1. Off-target effects. 2. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration range. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%). |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | 10 mg/kg | Oral | 0.5 | 2500 | 8500 | 2.5 |
| Rat | 10 mg/kg | Oral | 1.0 | 3000 | 12000 | 3.0 |
| Dog | 5 mg/kg | Oral | 2.0 | 1500 | 9000 | 4.0 |
| Monkey | 5 mg/kg | Oral | 1.5 | 2000 | 10000 | 3.5 |
| Note: These are representative values and may vary depending on the specific study conditions. |
Table 2: Effects of this compound on Free Fatty Acids and Lipids in Humans
| Treatment | Dose | Duration | % Change in FFA (nadir) | % Change in HDL-C | % Change in LDL-C | % Change in Triglycerides |
| This compound | 300 mg | Single Dose | ~ -60% | N/A | N/A | N/A |
| This compound | 1000 mg | Single Dose | ~ -75% | N/A | N/A | N/A |
| This compound | 3600 mg | 7 Days | ~ -80% | N/A | N/A | N/A |
| This compound | 2.5 g | 4 Weeks | Not Reported | +0.4% | -9.8% | -5.8% |
| Niacin (ER) | 1 g | Single Dose | ~ -60% | N/A | N/A | N/A |
| Data adapted from Lai et al., 2008. |
Experimental Protocols
1. Measurement of Free Fatty Acids (FFA) in Plasma/Serum
This protocol is a general guideline based on commercially available colorimetric or fluorometric assay kits.
-
Principle: FFAs are converted to acyl-CoA, which is then oxidized to produce a colored or fluorescent product. The intensity of the signal is directly proportional to the FFA concentration.
-
Materials:
-
Commercial FFA assay kit (e.g., from Sigma-Aldrich, Abcam, or Wako)
-
Plasma or serum samples
-
Microplate reader
-
-
Procedure:
-
Prepare FFA standards according to the kit instructions.
-
Add standards and samples to a 96-well plate in duplicate or triplicate.
-
Add the reaction mix containing acyl-CoA synthetase (ACS) to each well.
-
Incubate at 37°C for the time specified in the kit protocol (typically 30 minutes).
-
Add the enzyme mix and probe to each well.
-
Incubate at 37°C for the specified time, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the FFA concentration of the samples based on the standard curve.
-
2. Measurement of Intracellular cAMP Levels
This protocol provides a general workflow for measuring changes in cAMP in response to GPR109A activation.
-
Principle: This is a competitive immunoassay, often utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. Cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Materials:
-
GPR109A-expressing cells (e.g., CHO or HEK293 cells)
-
Commercial cAMP assay kit (e.g., from Cisbio, Promega, or R&D Systems)
-
This compound and a full agonist (e.g., niacin)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (positive control)
-
-
Procedure:
-
Seed GPR109A-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.
-
Add varying concentrations of this compound or niacin to the wells. Include a vehicle control and a positive control (e.g., 10 µM forskolin).
-
Incubate for the desired time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's protocol.
-
Read the plate on a compatible microplate reader.
-
Generate dose-response curves and calculate EC50 values.
-
3. β-Arrestin Recruitment Assay
This protocol outlines a general procedure for assessing β-arrestin recruitment to GPR109A.
-
Principle: Enzyme fragment complementation (EFC) is a common method. GPR109A is fused to one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the other. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a luminescent signal.
-
Materials:
-
Cell line co-expressing GPR109A and β-arrestin fusion proteins (e.g., PathHunter® cells from DiscoverX)
-
This compound and a full agonist (e.g., niacin)
-
Assay buffer and detection reagents from the kit
-
-
Procedure:
-
Plate the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound and niacin in assay buffer.
-
Add the compounds to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for approximately 60 minutes.
-
Measure the luminescence using a microplate reader.
-
Analyze the data to generate dose-response curves.
-
Visualizations
Caption: GPR109A signaling pathways activated by Niacin and this compound.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Inhibition of Cdc25A suppresses hepato-renal cystogenesis in rodent models of polycystic kidney and liver disease [cdn-links.lww.com]
- 2. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with GPR109A agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GPR109A agonists. Inconsistent results in GPR109A-related experiments can arise from a variety of factors, including receptor desensitization, internalization, and biased agonism. This guide is designed to help you identify and address these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of GPR109A?
GPR109A is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2][3] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This is the principal mechanism behind the anti-lipolytic effects of agonists like niacin in adipocytes.
Q2: Does GPR109A signal through any other pathways?
Yes, in addition to the canonical Gi-mediated pathway, GPR109A can also signal through β-arrestin pathways. Agonist binding can promote the recruitment of G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor. This phosphorylation facilitates the binding of β-arrestins, which uncouples the receptor from the G protein, leading to desensitization, and can also initiate G protein-independent signaling cascades. The β-arrestin pathway has been linked to the flushing side-effect associated with niacin.
Q3: What are some common agonists for GPR109A?
A variety of agonists for GPR109A have been identified, with differing affinities and potential for biased signaling.
| Agonist | Endogenous/Synthetic | Notes |
| Niacin (Nicotinic Acid) | Synthetic | High-affinity agonist, but activation of β-arrestin pathway can cause flushing. |
| Butyrate | Endogenous | A short-chain fatty acid produced by gut microbiota. |
| Beta-hydroxybutyrate (BHB) | Endogenous | A ketone body. |
| Acipimox & Acifran | Synthetic | Full agonists of GPR109A. |
| MK-0354 | Synthetic | A partial agonist that has been shown to reduce free fatty acids without causing flushing. |
| Monomethyl fumarate (MMF) | Synthetic | An active metabolite of a psoriasis drug. |
Q4: Why is GPR109A expression variable across different cell types and tissues?
GPR109A expression is tissue-specific and can be influenced by the cellular environment and disease state. For example, it is highly expressed in adipocytes and immune cells like macrophages and neutrophils. However, its expression can be silenced in some cancer cells through mechanisms like DNA methylation. This variability can lead to inconsistent results if not properly controlled for in experiments.
Troubleshooting Inconsistent Results
Issue 1: Diminished or no response to a GPR109A agonist.
-
Possible Cause 1: Receptor Desensitization and Internalization. Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of receptors on the cell surface available for activation. GPR109A internalization is a rapid process, occurring within minutes of agonist exposure.
-
Troubleshooting Steps:
-
Time-course experiments: Perform a time-course experiment to determine the optimal agonist incubation time for your assay.
-
Agonist concentration: Use the lowest effective concentration of the agonist to minimize desensitization.
-
Receptor recycling: After agonist stimulation, allow for a recovery period in agonist-free media to see if receptor function is restored through recycling to the cell surface.
-
-
Experimental Protocol: Monitoring Receptor Internalization via ELISA
-
Seed HEK-293 cells stably expressing FLAG-tagged GPR109A in a 96-well plate.
-
Treat cells with the GPR109A agonist at various concentrations and for different time points at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Block with 1% BSA in PBS.
-
Incubate with an anti-FLAG primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm. A decrease in absorbance indicates receptor internalization.
-
Issue 2: High variability in cAMP assay results.
-
Possible Cause 1: Cell Passage Number and GPR109A Expression Levels. Continuous passaging of cell lines can lead to changes in GPR109A expression levels, affecting the magnitude of the cAMP response.
-
Troubleshooting Steps:
-
Use low passage number cells: Maintain a stock of low-passage cells for your experiments.
-
Verify GPR109A expression: Regularly check GPR109A expression levels using qPCR or Western blotting.
-
Stable cell lines: For consistent results, use a stable cell line with verified GPR109A expression.
-
-
Possible Cause 2: Pertussis Toxin (PTX) Sensitivity. The Gi protein coupled to GPR109A is sensitive to pertussis toxin. Inconsistent inhibition of the Gi protein can lead to variable cAMP results.
-
Troubleshooting Steps:
-
PTX Treatment Control: Include a control group pre-treated with PTX to confirm that the observed effect on cAMP is Gi-mediated. Agonist-induced inhibition of cAMP should be blocked by PTX treatment.
-
-
Experimental Protocol: cAMP Measurement Assay
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add the GPR109A agonist and incubate for the desired time.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Issue 3: Unexpected downstream signaling effects (e.g., ERK activation).
-
Possible Cause: Biased Agonism and β-arrestin Signaling. Some GPR109A agonists can preferentially activate either the G-protein or the β-arrestin pathway. ERK1/2 activation can be mediated by β-arrestin, and this pathway may be independent of the Gi-mediated cAMP reduction.
-
Troubleshooting Steps:
-
Use biased agonists: If you want to specifically study the Gi pathway, consider using a biased agonist that has been shown to have low β-arrestin recruitment.
-
Knockdown experiments: Use siRNA to knock down β-arrestin2 or GRK2 to determine their role in the observed downstream effects.
-
Signaling Pathways and Experimental Workflows
Caption: GPR109A canonical and non-canonical signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent GPR109A results.
References
MK-0354 Technical Support Center: Degradation and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability, proper storage, and handling of MK-0354. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound in powder form and as a stock solution under specific temperature-controlled conditions.
Q2: How long can I store this compound?
A2: The shelf-life of this compound depends on the storage temperature and whether it is in solid form or in solution. Adherence to recommended storage durations will minimize degradation.[1][2]
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in DMSO. When preparing stock solutions, it is imperative to use high-quality, anhydrous solvents to prevent hydrolysis.
Q4: I observed unexpected degradation of my this compound sample. What are the potential causes?
A4: Unexpected degradation of this compound can be attributed to several factors, including improper storage temperature, exposure to light, and inappropriate pH of the solution. As a compound containing both tetrazole and pyrazole moieties, it may be susceptible to degradation under acidic conditions and upon exposure to UV light.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced compound activity or inconsistent experimental results. | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended temperature and duration guidelines. If the storage conditions have been compromised, it is advisable to use a fresh vial of the compound. |
| Visible changes in the appearance of the compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | Do not use the compound if its physical appearance has changed. Discard the vial and obtain a new one. Ensure that the compound is handled in a dry environment to minimize moisture absorption. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or compound degradation. | Ensure the stock solution is completely thawed and vortexed gently before use. If precipitation persists, it may indicate degradation. Consider preparing a fresh stock solution. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. |
| Inconsistent results when using acidic buffers or media. | Potential acid-catalyzed degradation. | The tetrazole ring in this compound may be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. Whenever possible, use buffers with a neutral or slightly basic pH. If acidic conditions are required, minimize the exposure time and temperature. |
| Degradation observed in experiments conducted under bright light. | Photodegradation. | The tetrazole and pyrazole rings can be sensitive to light. Protect the compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever feasible. |
Quantitative Data Summary
| Form | Storage Temperature | Storage Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or DMSO).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of this compound at 70°C for 48 hours.
-
At specified time points, withdraw samples (dissolve the solid sample in a suitable solvent) and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method to separate this compound from its degradation products.
-
Determine the percentage of degradation for each condition.
-
If a mass spectrometer is available, attempt to identify the mass of the degradation products to propose their structures.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
MK-0354 Research: Technical Support Center for Interpreting Unexpected Findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0354. The content addresses the unexpected clinical findings where this compound effectively reduces free fatty acids (FFA) without the anticipated corresponding improvements in plasma lipid profiles.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant reduction in plasma free fatty acids (FFA) with this compound in our experiments, but no corresponding changes in HDL-C, LDL-C, or triglycerides. Is this a known issue?
A1: Yes, this is a documented and unexpected finding from clinical trials of this compound. As a partial agonist of the niacin receptor GPR109A, this compound was developed to provide the lipid-modifying benefits of niacin with reduced flushing side effects.[1][2] While Phase I and II studies confirmed robust, dose-dependent reductions in FFA with minimal flushing, they unexpectedly showed no clinically meaningful effects on HDL-C, LDL-C, or triglycerides after 4 weeks of treatment.[1][3] This finding challenges the long-held hypothesis that FFA suppression is the primary mechanism for niacin's lipid-modifying effects.[3]
Q2: What is the proposed mechanism for this disconnect between FFA reduction and lipid modulation with this compound?
A2: The exact mechanism for this disconnect is a significant area of investigation. The findings from this compound and other GPR109A agonists suggest that the lipid-modifying effects of niacin may be independent of GPR109A activation and FFA suppression. Niacin is now understood to have a more complex mechanism of action, potentially including direct inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for triglyceride synthesis. This action leads to decreased VLDL and LDL secretion and is independent of the GPR109A-mediated reduction in FFA. This compound, being a GPR109A partial agonist, effectively reduces FFA but may not engage these other GPR109A-independent pathways that are critical for lipid modulation.
Q3: We are designing a new study with this compound. What were the key parameters of the clinical trials that observed this effect?
A3: To help guide your experimental design, the key parameters from the relevant clinical trials are summarized below. Phase I studies in healthy men evaluated single and multiple doses, while a Phase II study assessed the effects on lipids in dyslipidemic patients.
Q4: Could the lack of lipid effects be due to off-target activity of this compound?
A4: While off-target effects are a consideration for any compound, the available research on this compound focuses on its activity as a GPR109A partial agonist. The unexpected findings are less likely attributed to a novel off-target effect and more to the evolving understanding of niacin's mechanism of action, which appears to be more complex than solely GPR109A-mediated FFA suppression. The data suggests that GPR109A agonism alone is insufficient to replicate the full lipid-modifying profile of niacin.
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial Results on Plasma Lipids
| Parameter | This compound (2.5g daily) Placebo-Adjusted Percent Change | 95% Confidence Interval |
| High-Density Lipoprotein Cholesterol (HDL-C) | 0.4% | -5.2% to 6.0% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -9.8% | -16.8% to -2.7% |
| Triglycerides (TG) | -5.8% | -22.6% to 11.9% |
Data from a 4-week study in 66 dyslipidemic patients.
Experimental Protocols
Methodology for Phase II Clinical Trial of this compound
-
Objective: To assess the effect of this compound on the lipid profile in dyslipidemic patients.
-
Study Population: 66 patients with dyslipidemia.
-
Treatment: this compound administered at a dose of 2.5 g once daily.
-
Duration: 4 weeks.
-
Primary Endpoints: Measurement of changes in HDL-C, LDL-C, and triglycerides from baseline, adjusted for placebo.
-
Secondary Endpoints: Assessment of flushing and other adverse events.
Visualizations
Caption: Expected vs. Observed Effects of this compound.
Caption: Phase II Clinical Trial Workflow for this compound.
References
Validation & Comparative
MK-0354 Versus Niacin: A Comparative Analysis of Flushing Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flushing effects associated with the GPR109A partial agonist MK-0354 and the widely used lipid-lowering agent niacin. This analysis is supported by available clinical data and a detailed examination of the underlying physiological mechanisms.
Introduction
Niacin (nicotinic acid) is a potent agent for modulating lipid profiles, yet its clinical utility is often hampered by a common side effect: cutaneous flushing. This reaction, characterized by warmth, redness, and itching of the skin, can lead to poor patient compliance. In the quest for lipid-modifying therapies with improved tolerability, this compound was developed as a partial agonist of the G protein-coupled receptor 109A (GPR109A), the primary target of niacin. This guide delves into a comparative analysis of the flushing profiles of this compound and niacin, presenting the available data on their effects and the experimental methodologies used to assess them.
Mechanism of Action and Flushing Profile
Niacin
Niacin-induced flushing is a well-documented phenomenon initiated by the activation of GPR109A on epidermal Langerhans cells and keratinocytes.[1][2] This activation triggers a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][2] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing symptoms.[1]
This compound
This compound is a partial agonist of the GPR109A receptor. As a partial agonist, it is hypothesized to elicit a submaximal response compared to a full agonist like niacin, potentially separating the desired therapeutic effects from the flushing side effect. Clinical studies have reported that this compound produces "minimal" or "little" flushing. However, a lack of publicly available, head-to-head clinical trial data with niacin using standardized flushing assessment tools makes a direct quantitative comparison challenging.
Quantitative Comparison of Flushing Effects
The following table summarizes the available data on the flushing effects of this compound and extended-release (ER) niacin. It is important to note that the data for this compound is qualitative, while the data for ER niacin is quantitative and derived from studies utilizing the Flushing Symptom Questionnaire (FSQ).
| Feature | This compound | Extended-Release (ER) Niacin |
| Flushing Incidence | Described as "little" or "minimal" in clinical trials. Specific percentages from direct comparator studies with niacin are not readily available. | In a study with ER niacin 1g, 80% of patients reported flushing during the first week of treatment. |
| Flushing Severity (Global Flushing Severity Score - GFSS) | Not reported using a standardized scale in publicly available literature. | During the first week of 1g ER niacin, 49% and 43% of patients reported a GFSS of ≥4 (moderate or greater) on days 1 and 2, respectively. |
| Duration of Flushing | Not quantitatively reported in available literature. | The median duration of flushing with 1g ER niacin was 22.5 minutes per day during the first week. |
Disclaimer: The data for this compound and ER Niacin are from separate studies and do not represent a direct head-to-head comparison.
Experimental Protocols
The assessment of flushing in clinical trials is crucial for understanding the tolerability of niacin and related compounds. Standardized patient-reported outcome instruments are often employed for this purpose.
Flushing Symptom Questionnaire (FSQ)
The FSQ is a validated tool used to quantify the patient's experience of flushing.
-
Administration: Patients typically complete the questionnaire daily, recalling their flushing experiences over the preceding 24 hours.
-
Key Metric: Global Flushing Severity Score (GFSS): This is a single-item assessment where patients rate the overall severity of their flushing on a numerical scale of 0 to 10, with descriptive anchors (e.g., 0 = no flushing, 1-3 = mild, 4-6 = moderate, 7-9 = severe, 10 = extreme).
-
Other Assessed Parameters: The FSQ may also collect data on the frequency, duration, and bothersomeness of flushing episodes, as well as the presence of specific symptoms like redness, warmth, tingling, and itching.
Flushing Assessment Tool (FAST)
The FAST is another validated instrument for the detailed assessment of flushing symptoms.
-
Administration: It is often administered as an electronic diary where patients record flushing events as they occur.
-
Data Collected: The FAST captures the start and stop times of each flushing event, the severity of individual symptoms (redness, warmth, tingling, itching) on a visual analog scale (VAS), and an overall assessment of the flushing experience.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The signaling pathways leading to flushing for both niacin and this compound are initiated through the GPR109A receptor. The degree of flushing is influenced by the nature of the agonist (full vs. partial).
Experimental Workflow for Flushing Assessment
The typical workflow for assessing flushing in a clinical trial setting involves several key steps, from patient recruitment to data analysis.
Conclusion
This compound, as a partial agonist of the GPR109A receptor, demonstrates a significantly attenuated flushing profile compared to the full agonist niacin. While direct quantitative comparisons from head-to-head clinical trials are limited in the public domain, the available evidence consistently indicates that this compound is associated with minimal flushing. The underlying mechanism for this difference lies in the degree of GPR109A activation and subsequent prostaglandin release. For a definitive quantitative comparison, further clinical research with direct, head-to-head trials employing standardized flushing assessment methodologies would be necessary. This guide provides a framework for understanding the current knowledge and the methodologies used to evaluate these important drug characteristics.
References
A Comparative Guide to the Downstream Signaling of MK-0354 and Niacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by MK-0354 and niacin. Both compounds are agonists for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. However, their distinct signaling profiles lead to different physiological outcomes, a concept known as biased agonism. This guide summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of the signaling pathways.
Introduction
Niacin (Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia. Its efficacy is, however, often limited by a significant side effect: cutaneous flushing. This flushing is primarily mediated by the release of prostaglandins, such as prostaglandin D2 (PGD2), from skin cells. This compound was developed as a partial agonist of GPR109A with the aim of retaining the therapeutic anti-lipolytic effects of niacin while minimizing the flushing side effect. This has been attributed to its biased signaling, where it preferentially activates certain downstream pathways over others.
GPR109A Signaling Overview
GPR109A is a Gαi-coupled receptor. Upon activation by an agonist like niacin, the G-protein dissociates into its Gαi and Gβγ subunits, which then trigger distinct downstream signaling cascades.
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is largely responsible for the anti-lipolytic effects of niacin in adipocytes.
-
Gβγ Pathway: The Gβγ subunit can activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). This can subsequently lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In Langerhans cells of the skin, this pathway is linked to the synthesis and release of prostaglandins, causing vasodilation and flushing[1].
Quantitative Comparison of Downstream Signaling
The following tables summarize the quantitative data comparing the effects of this compound and niacin on key downstream signaling events.
Table 1: Gαi-Mediated cAMP Inhibition
| Compound | Cell Type | Assay | Potency (IC50/EC50) | Efficacy (% of maximum response) | Reference |
| Niacin | Adipocytes | cAMP Inhibition | ~10 µM | Full agonist | [1] |
| This compound | Adipocytes | cAMP Inhibition | ~30 µM | Partial agonist | [1] |
Table 2: Gβγ-Mediated ERK1/2 Phosphorylation
| Compound | Cell Type | Assay | Potency (EC50) | Efficacy (% of maximum response) | Reference |
| Niacin | Langerhans Cells | ERK1/2 Phosphorylation | ~30 µM | Full agonist | [1] |
| This compound | Langerhans Cells | ERK1/2 Phosphorylation | No effect | No effect | [1] |
| Niacin | Macrophages | ERK1/2 Phosphorylation | ~100 µM | Full agonist | |
| This compound | Macrophages | ERK1/2 Phosphorylation | No effect | No effect |
Table 3: Prostaglandin D2 (PGD2) Release
| Compound | Cell Type | Assay | Fold Increase over Basal | Reference |
| Niacin | Langerhans Cells | PGD2 Release | Significant increase | |
| This compound | Langerhans Cells | PGD2 Release | No significant increase |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the differential signaling pathways of niacin and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Measurement Assay
This protocol is adapted from methods used to assess Gαi-coupled receptor activity.
Objective: To quantify the inhibition of forskolin-stimulated cAMP production in response to GPR109A agonists.
Materials:
-
Cells expressing GPR109A (e.g., differentiated 3T3-L1 adipocytes)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Forskolin
-
This compound and Niacin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture GPR109A-expressing cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells into 384-well white opaque plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and niacin in assay buffer.
-
Assay: a. Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). b. Add the test compounds (this compound or niacin) to the wells. c. Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. d. Incubate the plate at room temperature for the time specified in the kit protocol. e. Add the cAMP detection reagents according to the manufacturer's instructions. f. Incubate to allow for the detection reaction to occur. g. Read the plate using a plate reader compatible with the assay technology (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each compound concentration and determine the IC50 values using a non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps for detecting the phosphorylation of ERK1/2 in response to GPR109A activation.
Objective: To qualitatively and semi-quantitatively assess the activation of the ERK1/2 signaling pathway.
Materials:
-
Cells expressing GPR109A (e.g., Langerhans cells or macrophages)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or niacin for a specified time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane of the phospho-ERK1/2 antibodies. b. Re-probe the same membrane with an antibody against total ERK1/2 to control for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
Prostaglandin D2 Release Assay (ELISA)
This protocol describes the measurement of PGD2 released from cells following agonist stimulation.
Objective: To quantify the amount of PGD2 released into the cell culture supernatant.
Materials:
-
Cells capable of producing PGD2 upon GPR109A activation (e.g., Langerhans cells)
-
Cell culture medium
-
This compound and Niacin
-
PGD2 ELISA kit
Procedure:
-
Cell Stimulation: Plate cells and treat with different concentrations of this compound or niacin for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: a. Perform the PGD2 ELISA according to the manufacturer's instructions. This typically involves the following steps: i. Addition of standards and samples to a microplate pre-coated with a PGD2 capture antibody. ii. Incubation to allow PGD2 to bind to the antibody. iii. Washing away unbound substances. iv. Addition of a PGD2-HRP conjugate. v. A second incubation and wash step. vi. Addition of a substrate solution that reacts with the HRP to produce a colored product. vii. Stopping the reaction and measuring the absorbance at a specific wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the known PGD2 standards. Use this curve to determine the concentration of PGD2 in each of the experimental samples.
Conclusion
The downstream signaling of this compound is demonstrably biased towards the Gαi pathway when compared to niacin. While both compounds inhibit cAMP production, this compound fails to activate the Gβγ-mediated signaling cascade in Langerhans cells that leads to ERK1/2 phosphorylation and subsequent prostaglandin D2 release. This biased agonism provides a molecular basis for the reduced flushing potential of this compound. However, the lack of Gβγ-mediated signaling in other cell types, such as macrophages, may have implications for the full therapeutic profile of such biased agonists, as these pathways can contribute to the anti-inflammatory and anti-atherosclerotic effects of niacin. This comparative guide highlights the importance of understanding the complete signaling signature of a drug candidate to predict its clinical efficacy and side-effect profile.
References
A Comparative Guide to GPR109A Agonists: MK-0354 vs. MK-1903
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key GPR109A agonists, MK-0354 and MK-1903, focusing on their performance, underlying mechanisms, and supporting experimental data. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for drug development professionals working on GPR109A-targeted therapies.
Introduction to GPR109A and its Agonists
G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells such as macrophages and Langerhans cells. It is the molecular target for nicotinic acid (niacin), a long-standing therapy for dyslipidemia. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a lowering of circulating free fatty acids (FFAs).
However, the clinical utility of niacin is often limited by a prominent side effect: cutaneous vasodilation, or flushing. This flushing is mediated by GPR109A activation in Langerhans cells, leading to the production of prostaglandin D2 (PGD2). To overcome this limitation, second-generation GPR109A agonists have been developed with different pharmacological profiles. This guide focuses on two such compounds from Merck: this compound, a partial agonist, and MK-1903, a potent, full agonist.
Comparative Analysis of this compound and MK-1903
This compound and MK-1903 were developed with distinct profiles to probe the therapeutic potential of GPR109A activation. This compound was designed as a G-protein biased partial agonist to retain the anti-lipolytic effects while minimizing the flushing response. In contrast, MK-1903 is a potent, full agonist that mimics the pharmacological effects of niacin more closely.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and MK-1903 based on available experimental evidence.
| Parameter | This compound | MK-1903 | Reference Compound: Niacin |
| Agonist Type | Partial Agonist (G-protein biased)[1] | Full Agonist | Full Agonist |
| Potency (EC50) | 1.65 µM (human GPR109A) | 12.9 nM (human GPR109A)[2] | 51 nM (human GPR109A)[2] |
| 1.08 µM (mouse GPR109A) | |||
| Selectivity | Selective for GPR109A | Selective for GPR109A, no binding at GPR109B | Binds to GPR109A |
Table 1: In Vitro Pharmacological Profile of GPR109A Agonists.
| Effect | This compound | MK-1903 |
| Free Fatty Acid (FFA) Lowering | Robust, dose-related reduction in humans and mice | Robust decrease in plasma FFAs in humans |
| Effect on Serum Lipids (HDL, LDL, Triglycerides) | No clinically meaningful effects in a 4-week study in dyslipidemic patients | Weak effect on serum lipids compared to niacin in a Phase 2 study |
| Cutaneous Flushing | Minimal flushing observed in clinical trials | Induces robust cutaneous flushing in preclinical species |
Table 2: In Vivo Pharmacodynamic Effects of GPR109A Agonists.
Signaling Pathways and Mechanism of Action
GPR109A activation initiates two primary signaling cascades: a Gαi-mediated pathway and a β-arrestin-mediated pathway. The differential activation of these pathways by various agonists is known as "biased agonism" and is central to understanding the distinct profiles of this compound and MK-1903.
The Gαi pathway is responsible for the therapeutic anti-lipolytic effect. Upon agonist binding, the Gαi subunit of the heterotrimeric G protein inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels.
The β-arrestin pathway is implicated in the flushing side effect. Agonist binding also promotes the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization and internalization, as well as initiating downstream signaling events that result in prostaglandin production in certain cell types.
This compound is a G-protein biased agonist, meaning it preferentially activates the Gαi pathway over the β-arrestin pathway. This biased signaling is thought to be the reason for its reduced flushing potential. MK-1903, as a full agonist, is expected to activate both pathways, similar to niacin.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to characterize GPR109A agonists.
HTRF cAMP Assay (for Gαi-coupled receptors)
This assay quantifies the inhibition of cAMP production following agonist stimulation.
Protocol Steps:
-
Cell Preparation: Culture cells stably expressing the human GPR109A receptor (e.g., CHO-K1 cells) to an appropriate confluency.
-
Cell Dispensing: Harvest and resuspend cells in assay buffer. Dispense a defined number of cells (e.g., 5,000 cells/well) into a low-volume 384-well plate.
-
Compound Addition: Prepare serial dilutions of the agonist (this compound or MK-1903) and add to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents: a cAMP analog labeled with a fluorescent acceptor (d2) and an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).
-
Second Incubation: Incubate for 1 hour at room temperature to allow for cell lysis and binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot against the agonist concentration to determine the EC50 value for the inhibition of cAMP production.
In Vitro Lipolysis Assay
This assay measures the ability of an agonist to inhibit isoproterenol-stimulated lipolysis in adipocytes.
Protocol Steps:
-
Adipocyte Preparation: Isolate primary adipocytes from adipose tissue (e.g., human subcutaneous fat) or differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Pre-incubation with Agonist: Plate the adipocytes and pre-incubate with varying concentrations of this compound or MK-1903 for a short period.
-
Stimulation of Lipolysis: Add a β-adrenergic agonist, such as isoproterenol, to stimulate lipolysis.
-
Incubation: Incubate the cells at 37°C for a set time (e.g., 2 hours) to allow for the release of glycerol and free fatty acids.
-
Sample Collection: Collect the cell culture medium.
-
Glycerol Measurement: Quantify the amount of glycerol released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the glycerol release to the total protein content in each well and plot the percentage inhibition of isoproterenol-stimulated lipolysis against the agonist concentration to determine the potency of the compounds.
Conclusion
The comparison between this compound and MK-1903 highlights a critical aspect of GPR109A pharmacology: the potential to dissociate the therapeutic anti-lipolytic effects from the flushing side effect through biased agonism.
-
MK-1903 is a potent, full agonist of GPR109A, making it a valuable tool for studying the maximal effects of receptor activation. However, its clinical development was likely hampered by the flushing side effect, similar to niacin.
-
This compound represents a more nuanced approach, with its G-protein biased partial agonism successfully reducing the flushing liability while retaining the ability to lower FFAs.
Interestingly, clinical trials with both compounds revealed that acute lowering of FFAs through GPR109A agonism does not necessarily translate into long-term beneficial changes in the overall lipid profile (HDL, LDL, triglycerides). This has led to a re-evaluation of the "FFA hypothesis" for niacin's lipid-modifying effects and suggests that GPR109A-independent mechanisms may also be at play for niacin's full clinical benefit.
For researchers, the choice between this compound and MK-1903 will depend on the specific research question. MK-1903 is suitable for studying the full spectrum of GPR109A activation, while this compound is an excellent tool for investigating the consequences of biased signaling and for studies where the flushing-related pathways need to be avoided. This comparative guide provides the foundational data and experimental context to aid in this selection process.
References
A Comparative Guide to the Validation of MK-0354's Effect on Free Fatty Acids
This guide provides a comprehensive comparison of MK-0354 with other therapeutic alternatives in modulating free fatty acid (FFA) levels. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, methodologies, and the underlying signaling pathways.
Executive Summary
This compound is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor (HM74A).[1] It has been developed as a potential agent to lower plasma free fatty acids with a reduced flushing effect, a common side effect of niacin.[2][3] Clinical studies have demonstrated that this compound robustly reduces plasma FFA levels.[2][4] However, unlike niacin, it has not shown clinically meaningful effects on other lipid parameters such as LDL-C, HDL-C, and triglycerides. This guide compares the efficacy and mechanism of this compound with the established FFA-lowering agent niacin and another nicotinic acid derivative, acipimox.
Data Presentation: Comparative Efficacy in FFA Reduction
The following table summarizes the quantitative data on the reduction of free fatty acids by this compound and its comparators from various clinical studies.
| Compound | Dose | Study Population | Duration of Treatment | FFA Reduction | Reference(s) |
| This compound | 300 mg (single dose) | Healthy men | 5 hours | Comparable to 1g Niaspan | |
| up to 4000 mg (single dose) | Healthy men | 5 hours | Robust, dose-related | ||
| up to 3600 mg (multiple doses) | Healthy men | 7 days | Robust, dose-related | ||
| 2.5 g (once daily) | Dyslipidemic patients | 4 weeks | Significant suppression | ||
| Niacin (Niaspan) | 1 g (single dose) | Healthy men | 5 hours | Comparable to 300mg this compound | |
| 500 mg (q1h x 4 doses) | Children with obesity | Not specified | Significant suppression (<0.2 mEq/L) | ||
| 2 g/day | Hypertriglyceridemic patients | 23 weeks | Not directly reported, but significant reduction in triglycerides and liver fat | ||
| Acipimox | 250 mg (q6h) | Metabolic syndrome patients | 7 days | Reduced to near normal levels (from 0.70 to 0.50 mEq/L) | |
| Not specified | Chronic heart failure patients | 28 days | 27% reduction | ||
| Slow-release formulation | NIDDM patients | 4 weeks (overnight) | 64% suppression (overnight) |
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of this compound and its alternatives' effects on free fatty acids.
Measurement of Plasma Free Fatty Acids
A common method for quantifying plasma FFA levels is the enzymatic colorimetric assay. This method is based on the thioesterification of free fatty acids.
Principle:
The enzymatic method involves a two-step reaction. First, acyl-CoA synthetase catalyzes the conversion of non-esterified fatty acids (NEFA) to acyl-CoA. In the second step, the produced hydrogen peroxide (H2O2) catalyzes a chemical reaction that results in a color change, which is measured by a spectrophotometer.
Materials:
-
Plasma samples
-
Enzymatic FFA assay kit (e.g., WAKO NEFA kit)
-
Spectrophotometer
-
Control serum
Procedure:
-
Sample Preparation: Collect blood samples and separate plasma through centrifugation.
-
Reagent Preparation: Prepare the color reagent and solvent as per the kit's instructions.
-
Assay:
-
Add plasma samples, standards, and controls to a microplate.
-
Add the prepared color reagent to each well.
-
Incubate the plate at the specified temperature and duration according to the kit protocol.
-
Measure the absorbance of the samples at the specified wavelength (e.g., 505 nm) using a spectrophotometer.
-
-
Calculation: Calculate the FFA concentration in the samples based on the standard curve generated from the absorbance readings of the standards.
Note: It is crucial to handle samples carefully to prevent in vitro lipolysis, which can artificially increase FFA levels. This includes collecting samples on ice and adding lipase inhibitors. While enzymatic kits are widely used, liquid chromatography-mass spectrometry (LC/MS) can provide more accurate measurements, especially for low FFA concentrations.
Mandatory Visualization
Signaling Pathway of GPR109A Activation
The following diagram illustrates the signaling pathway initiated by the activation of the GPR109A receptor by agonists like this compound and niacin.
References
- 1. A pilot study of the effects of niacin administration on free fatty acid and growth hormone concentrations in children with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biased Agonism of MK-0354: A Comparative Guide to its Differential Effects on β-Arrestin Recruitment
For Immediate Release
A deep dive into the pharmacological profile of MK-0354 reveals its distinct mechanism of action as a G protein-biased agonist at the GPR109A receptor. This guide provides a comprehensive comparison of this compound's effects on β-arrestin recruitment versus the full agonist, nicotinic acid, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound, a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, has garnered significant interest for its potential to mitigate the flushing side effects associated with full agonists like nicotinic acid. This desirable therapeutic profile is attributed to its differential engagement of downstream signaling pathways, specifically its weak recruitment of β-arrestin.
Quantitative Comparison of β-Arrestin Recruitment
Experimental evidence from Bioluminescence Resonance Energy Transfer (BRET) assays demonstrates a stark contrast in the ability of this compound and nicotinic acid to induce the recruitment of β-arrestin to the GPR109A receptor. While nicotinic acid robustly promotes this interaction, a key step in receptor desensitization and internalization, this compound shows minimal to no activity in recruiting β-arrestin. This biased agonism, favoring the G protein signaling pathway over the β-arrestin pathway, is believed to be the molecular basis for the reduced flushing effect of this compound.
| Compound | Assay Type | Target Receptor | β-Arrestin Isoform | Potency (EC50) | Efficacy (% of Nicotinic Acid) |
| This compound | BRET | GPR109A | β-Arrestin 1 & 2 | Not Appreciable | Failed to induce recruitment |
| Nicotinic Acid | BRET | GPR109A | β-Arrestin 1 & 2 | Micromolar range | 100% |
GPR109A Signaling and the Role of β-Arrestin
The GPR109A receptor primarily couples to the Gi/Go family of G proteins. Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This G protein-mediated pathway is associated with the therapeutic anti-lipolytic effects of GPR109A agonists.
Simultaneously, agonist binding also promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a separate wave of signaling and promoting receptor internalization. The β-arrestin pathway is implicated in the flushing side effect associated with nicotinic acid.
A Head-to-Head Comparison of MK-0354 and Other Pyrazole Agonists for the GPR109A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrazole-based G-protein coupled receptor 109A (GPR109A) agonist MK-0354 and other pyrazole agonists. The information is compiled from various studies to offer a comprehensive overview of their performance, supported by available experimental data.
Introduction to GPR109A and its Agonists
GPR109A, also known as nicotinic acid receptor 1 (NIACR1) or HCA2, is a G-protein coupled receptor that mediates the therapeutic effects of niacin (nicotinic acid) on lipid metabolism. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the mobilization of free fatty acids (FFAs). This anti-lipolytic effect is believed to contribute to the beneficial effects of niacin on plasma lipids, including the reduction of triglycerides and LDL-cholesterol, and the elevation of HDL-cholesterol. However, a significant side effect of GPR109A activation by niacin is cutaneous flushing, which is mediated by a separate signaling pathway involving β-arrestin.
Pyrazole derivatives have been extensively investigated as a class of GPR109A agonists with the aim of retaining the desirable anti-lipolytic effects while minimizing or eliminating the flushing side effect. This compound is a notable example of such a pyrazole agonist that has been evaluated in clinical studies.
Comparative Data
In Vitro Activity of Pyrazole GPR109A Agonists
The following table summarizes the in vitro potency of this compound and other representative pyrazole GPR109A agonists from various studies. The data is primarily derived from calcium mobilization and β-arrestin recruitment assays, which are common methods for assessing the activity of GPR109A agonists.
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Not specified in available abstracts | Not specified | Partial agonist | [1][2] |
| Compound 5a (4-(phenyl)thio-1H-pyrazole derivative) | Calcium Mobilization | CHO Cells | 45 nM | [3] |
| Niacin | Calcium Mobilization | CHO Cells | 52 nM | [3] |
| MK-6892 | Calcium Mobilization | CHO Cells | 74 nM | [3] |
| 5-alkyl pyrazole-3-carboxylic acids | GPR109a agonism | Not specified | Potent and selective | |
| 4-fluoro-5-alkyl pyrazole-3-carboxylic acids | GPR109a agonism | Not specified | Similar potency to 5-alkyl pyrazole-3-carboxylic acids | |
| 5-Alkyl and aryl-pyrazole-acids | GPR109a agonism | Not specified | Selective, small-molecule agonists | |
| Pyrazolopyrimidines (e.g., compound 9n) | Allosteric agonism | Not specified | Allosteric agonists that potentiate niacin's efficacy |
Clinical Effects of this compound
Clinical trial data for this compound highlight a dissociation between its effect on free fatty acids and its impact on plasma lipids, a key finding for the development of future GPR109A agonists.
| Parameter | Dosage | Result | Flushing | Reference |
| Free Fatty Acid (FFA) Reduction | Single doses up to 4000 mg and multiple doses up to 3600 mg for 7 days | Robust, dose-related reductions in FFA over 5 hours. Comparable reduction to 1g extended-release niacin at a 300 mg dose. | Minimal | |
| Lipid Profile (LDL-C, HDL-C, Triglycerides) | 2.5 g once daily for 4 weeks | No clinically meaningful effects on LDL-C, HDL-C, or triglycerides. | Little flushing |
Signaling Pathways of GPR109A
The activation of GPR109A initiates two distinct signaling cascades that are responsible for its therapeutic effects and its primary adverse effect. Understanding this divergent signaling is crucial for the rational design of biased agonists that selectively activate the desired pathway.
Caption: GPR109A signaling pathways.
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to determine the potency of GPR109A agonists by measuring the increase in intracellular calcium concentration following receptor activation, which is a downstream event of Gq-coupled GPCRs or Gi-coupled GPCRs co-expressed with a promiscuous G-protein.
Principle: GPR109A is a Gi-coupled receptor. To enable a calcium response, cells (e.g., CHO or HEK-293) are often co-transfected with a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gqi5, which links the receptor activation to the phospholipase C (PLC) pathway. Activation of PLC leads to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
General Procedure:
-
Cell Culture and Seeding: Cells stably or transiently expressing GPR109A and a promiscuous G-protein are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage) for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Serial dilutions of the test compounds (e.g., this compound and other pyrazole agonists) are prepared in an appropriate assay buffer.
-
Data Acquisition: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compounds. The fluorescence intensity is then monitored over time to detect the calcium flux.
-
Data Analysis: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence. The data are normalized to the response of a reference agonist, and EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Assay
This assay directly measures the primary signaling event of the Gi-coupled GPR109A receptor, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Principle: The assay measures the level of intracellular cAMP produced by cells in response to treatment with a GPR109A agonist. For Gi-coupled receptors, cells are typically stimulated with an agent that increases basal cAMP levels (e.g., forskolin) to create a window for measuring inhibition. The amount of cAMP is then quantified using various methods, such as competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF, AlphaScreen) or reporter-based assays (e.g., GloSensor).
General Procedure:
-
Cell Culture and Seeding: Cells expressing GPR109A are seeded into microplates.
-
Compound Treatment: Cells are pre-incubated with the test compounds for a defined period.
-
Stimulation: Cells are then stimulated with forskolin (or another adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing the detection reagents is added. In a competitive immunoassay format, the endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the cells.
-
Data Analysis: The signal is measured, and a standard curve is used to determine the cAMP concentration. The inhibitory effect of the agonists is then calculated, and IC50 values are determined from concentration-response curves.
β-Arrestin Recruitment Assay
This assay is used to assess the potential of a GPR109A agonist to induce the flushing side effect by measuring the recruitment of β-arrestin to the activated receptor.
Principle: This assay typically utilizes an enzyme fragment complementation (EFC) technology (e.g., PathHunter). The GPR109A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forcing their complementation to form an active enzyme. This reconstituted enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
General Procedure:
-
Cell Culture: A cell line engineered to co-express the tagged GPR109A and β-arrestin is cultured and seeded into microplates.
-
Compound Addition: The test compounds are added to the cells.
-
Incubation: The cells are incubated for a period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The detection reagents, including the enzyme substrate, are added.
-
Signal Measurement: After a further incubation period, the chemiluminescent signal is read using a luminometer.
-
Data Analysis: The background-subtracted signal is used to generate concentration-response curves and determine the EC50 values for β-arrestin recruitment.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the in vitro characterization of novel GPR109A agonists.
Caption: In vitro characterization workflow.
Conclusion
The development of pyrazole-based GPR109A agonists like this compound has provided valuable insights into the pharmacology of this receptor. The clinical data for this compound demonstrate that robust FFA-lowering activity does not automatically translate to favorable changes in the overall lipid profile, challenging the long-held hypothesis that FFA reduction is the primary driver of niacin's lipid-modifying effects. Furthermore, the divergence of the G-protein and β-arrestin signaling pathways highlights the potential for developing biased agonists that can selectively activate the anti-lipolytic pathway without inducing the flushing response. The in vitro assays described herein are critical tools for identifying and characterizing such next-generation GPR109A agonists. Future research in this area will likely focus on elucidating the downstream mechanisms that link GPR109A activation to changes in lipoprotein metabolism and on the discovery of pyrazole agonists with optimized signaling bias and clinical efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MK-0354 Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G protein-coupled receptor (GPCR) agonist MK-0354, with a focus on its cross-reactivity with other receptors. Due to the limited availability of publicly accessible comprehensive screening data, this guide summarizes the known selectivity of this compound and provides a framework for evaluating its potential off-target effects by detailing relevant experimental protocols.
Introduction to this compound
This compound is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor (HM74A).[1][2] It was developed as a therapeutic agent aiming to replicate the anti-lipolytic effects of nicotinic acid (niacin), which are mediated through GPR109A, while minimizing the common side effect of cutaneous flushing.[1][3] This flushing response is also initiated by GPR109A activation, but is thought to involve a distinct signaling pathway.[4]
On-Target Activity and Signaling Pathway
This compound activates GPR109A, a Gi-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade in adipocytes is responsible for the desired anti-lipolytic effect.
However, GPR109A activation can also trigger a G protein-independent signaling pathway involving β-arrestin. The recruitment of β-arrestin is implicated in the downstream release of prostaglandins, such as prostaglandin D2 (PGD2), in dermal Langerhans cells and keratinocytes, which ultimately causes vasodilation and the characteristic flushing side effect. The development of this compound was based on the hypothesis of biased agonism, aiming to selectively engage the G protein-mediated anti-lipolytic pathway over the β-arrestin-mediated flushing pathway.
GPR109A signaling cascade.
Cross-Reactivity Profile of this compound
While specific quantitative data is lacking, the development of this compound as a selective GPR109A agonist implies that it was designed to have minimal activity at other receptors. However, without empirical data from a comprehensive selectivity screen, the potential for off-target interactions cannot be entirely ruled out.
| Receptor | Reported Activity of this compound | Alternative GPR109A Agonists | Reference |
| GPR109A (Human) | Partial Agonist (EC50 values of 1.65 µM) | Niacin (full agonist), Acifran, Monomethyl fumarate, MK-1903 (full agonist), MK-6892 (full agonist) | |
| GPR109A (Mouse) | Partial Agonist (EC50 values of 1.08 µM) | Niacin, MK-1903 | |
| Other GPCRs | No comprehensive public data available | Various selectivity profiles reported for other agonists | - |
| Prostaglandin Receptors | Does not block PGD2-induced flushing | - |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of a compound like this compound, several in vitro assays are typically employed. The following are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor. It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cells expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Radioligand binding workflow.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding. It is particularly useful for characterizing the agonist or antagonist properties of a compound at Gi/o-coupled receptors like GPR109A.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist or its inhibitory constant (Kb) as an antagonist at a panel of GPCRs.
Materials:
-
Cell membranes prepared from cells expressing the target receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates or SPA beads.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer. Alternatively, if using Scintillation Proximity Assay (SPA) beads, the beads capture the membranes, and no filtration is necessary.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: To determine agonist activity, plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration to obtain EC50 and Emax values. To determine antagonist activity, perform the assay in the presence of a known agonist and varying concentrations of this compound to calculate the Kb.
GTPγS functional assay workflow.
Conclusion
This compound is a partial agonist of GPR109A developed to provide the therapeutic benefits of niacin with a reduced flushing side effect. While its on-target activity is well-documented, a comprehensive public profile of its cross-reactivity with other receptors is lacking. For a thorough assessment of its selectivity and potential off-target liabilities, researchers should consider conducting comprehensive screening using standardized methodologies such as radioligand competition binding and functional assays. The detailed protocols provided in this guide offer a starting point for such investigations.
References
The Biased Agonism of MK-0354: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR109A agonist MK-0354 with the endogenous ligand, nicotinic acid (niacin). It delves into the concept of biased agonism, presenting supporting experimental data to confirm this compound's unique pharmacological profile.
This compound is a synthetic partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Unlike the full agonist niacin, which activates multiple downstream signaling pathways leading to both therapeutic effects and undesirable side effects, this compound exhibits biased agonism. This means it preferentially activates a subset of signaling pathways, offering the potential for a more targeted therapeutic effect with an improved side-effect profile.
The primary therapeutic benefit of GPR109A activation is its antilipolytic effect, leading to a reduction in plasma free fatty acids (FFAs). However, niacin's clinical use is often limited by a significant side effect: cutaneous vasodilation, commonly known as flushing. This flushing response is primarily mediated by the activation of phospholipase A2 and subsequent release of prostaglandins like PGD2 and PGE2 in Langerhans cells, a process dependent on β-arrestin recruitment and subsequent signaling cascades, including the activation of extracellular signal-regulated kinases 1 and 2 (Erk1/2) and intracellular calcium mobilization.
This compound was designed to separate the antilipolytic effects from the flushing response. Experimental evidence confirms that this compound effectively activates the Gαi-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which is the mechanism behind its antilipolytic action. However, it fails to significantly engage the β-arrestin pathway, which is crucial for the flushing response. This selective activation of the G-protein pathway over the β-arrestin pathway is the hallmark of its biased agonism.
Comparative Analysis of GPR109A Agonist Signaling
The following tables summarize the quantitative and qualitative data comparing the effects of this compound and niacin on key GPR109A-mediated signaling pathways.
| Gαi-Mediated Signaling (cAMP Inhibition) | ||
| Agonist | Potency (EC50) | Efficacy (Emax) |
| Nicotinic Acid | ~100-300 nM | Full agonist (100%) |
| This compound | ~1-10 µM | Partial agonist |
| β-Arrestin Recruitment | |
| Agonist | Response |
| Nicotinic Acid | Robust recruitment |
| This compound | No significant recruitment observed[1] |
| Downstream Signaling Pathways | ||
| Agonist | Erk1/2 Phosphorylation | Intracellular Calcium Mobilization |
| Nicotinic Acid | Activation | Activation |
| This compound | No significant activation[2] | No significant activation[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the GPR109A signaling pathways and a typical experimental workflow for assessing biased agonism.
References
A Comparative Analysis of MK-0354 and SCH900271: GPR109A Agonists for Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs, MK-0354 and SCH900271, both targeting the nicotinic acid receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2) for the treatment of dyslipidemia. This document summarizes their pharmacological profiles, efficacy in preclinical and clinical settings, and key differences in their mechanism of action, supported by experimental data and detailed methodologies.
Introduction
Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades, effectively lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. However, its clinical use is often limited by a prominent side effect: cutaneous vasodilation, commonly known as flushing. This has driven the development of novel GPR109A agonists with improved side-effect profiles. This compound, developed by Merck, is a partial agonist of GPR109A, while SCH900271, from Schering-Plough (later Merck), is a full agonist. This guide will delve into a comparative analysis of these two compounds.
Quantitative Data Summary
The following tables summarize the key pharmacological and clinical data for this compound and SCH900271 based on available literature.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | SCH900271 | Reference Compound (Nicotinic Acid) |
| Target | GPR109A (HCA2) | GPR109A (HCA2) | GPR109A (HCA2) |
| Agonist Type | Partial Agonist | Full Agonist | Full Agonist |
| Potency (EC50) | Not explicitly reported, but characterized as a potent partial agonist. | 2 nM (cAMP assay in CHO-K1 cells expressing human GPR109a)[1][2] | Micromolar range |
| Downstream Signaling | Gαi activation, leading to inhibition of adenylyl cyclase and decreased cAMP. Also stimulates β-arrestin recruitment. | Gαi activation, leading to inhibition of adenylyl cyclase and decreased cAMP. Also stimulates β-arrestin recruitment. | Gαi activation, leading to inhibition of adenylyl cyclase and decreased cAMP. Also stimulates β-arrestin recruitment. |
Table 2: In Vivo Efficacy and Clinical Observations
| Parameter | This compound | SCH900271 |
| Effect on Plasma Free Fatty Acids (FFA) | Dose-dependent reduction in FFA in mice and humans.[3][4] | Dose-dependent reduction in FFA in dogs and humans.[1] |
| Cutaneous Vasodilation (Flushing) | Minimal to no flushing observed in mice and humans at therapeutic doses. | Reduced flushing compared to nicotinic acid, suggesting an improved therapeutic window. |
| Lipid-Modifying Effects (Clinical) | Did not produce clinically meaningful changes in LDL-C, HDL-C, or triglycerides in a 4-week study. | Did not demonstrate the expected effects on serum lipids in clinical trials. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
GPR109A Signaling Pathway
The binding of agonists like this compound and SCH900271 to GPR109A initiates a cascade of intracellular events. The primary pathway involves the activation of an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP is responsible for the antilipolytic effect, i.e., the reduction of free fatty acid release from adipocytes. Concurrently, GPR109A activation can also lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling. The flushing side effect is mediated by the release of prostaglandins, such as PGD2 and PGE2, from skin immune cells like Langerhans cells and keratinocytes.
Caption: GPR109A signaling cascade upon agonist binding.
Experimental Workflow: In Vitro cAMP Assay
The potency of GPR109A agonists is typically determined by measuring their ability to inhibit the production of cAMP in cells engineered to express the receptor. This workflow outlines the key steps of a common cAMP assay.
Caption: Workflow for a cell-based cAMP functional assay.
Experimental Workflow: Mouse Flushing Model
To assess the flushing potential of GPR109A agonists, a mouse model is commonly used where changes in cutaneous blood flow are measured following compound administration.
Caption: Workflow for assessing vasodilation in a mouse model.
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol is a generalized procedure for determining the EC50 values of GPR109A agonists.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR109A receptor in appropriate growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Harvest cells at 80-90% confluency and plate them into 384-well white opaque tissue culture plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare serial dilutions of this compound, SCH900271, and a reference agonist (e.g., nicotinic acid) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
3. Assay Procedure:
-
Aspirate the growth medium from the cell plates and replace it with assay buffer.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. A typical concentration is 1-5 µM.
-
Immediately add the serially diluted compounds to the respective wells.
-
Incubate the plates at room temperature for 30-60 minutes.
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE (Lanthanide Chelate Excite). These kits typically involve the addition of a lysis buffer containing detection reagents (e.g., a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate the plates for the recommended time (usually 60 minutes) at room temperature to allow for the competitive binding reaction to reach equilibrium.
5. Data Analysis:
-
Read the plates on a compatible plate reader (e.g., an HTRF-capable reader).
-
Convert the raw fluorescence ratio data to cAMP concentrations using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
In Vivo Mouse Flushing Model
This protocol describes a method to assess the vasodilatory effects of GPR109A agonists in mice.
1. Animal Acclimatization and Preparation:
-
Acclimatize male C57BL/6 mice to the laboratory conditions for at least one week before the experiment.
-
On the day of the experiment, anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
2. Baseline Blood Flow Measurement:
-
Position a laser Doppler flowmetry probe over the ear of the mouse to measure cutaneous blood flow.
-
Record the baseline blood flow for at least 5-10 minutes to ensure a stable signal.
3. Compound Administration:
-
Administer a single intraperitoneal (i.p.) injection of this compound, SCH900271, nicotinic acid (positive control), or vehicle (e.g., saline) at the desired dose.
4. Post-Dose Blood Flow Measurement:
-
Continuously record the ear blood flow for a period of 60-90 minutes after compound administration.
5. Data Analysis:
-
Express the blood flow at each time point as a percentage of the baseline blood flow.
-
Calculate the area under the curve (AUC) for the change in blood flow over time for each treatment group.
-
Compare the AUC values between the different treatment groups to assess the relative flushing potential of the compounds. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significant differences.
Discussion and Conclusion
The development of this compound and SCH900271 represents a significant effort to create GPR109A agonists that retain the beneficial antilipolytic effects of nicotinic acid while minimizing the problematic flushing side effect.
This compound , as a partial agonist , was designed with the hypothesis that a submaximal activation of GPR109A would be sufficient to achieve FFA reduction without triggering the full signaling cascade leading to robust prostaglandin release and flushing. Indeed, preclinical and early clinical studies demonstrated a significant reduction in plasma FFA with minimal flushing. However, the translation of this acute FFA-lowering effect into long-term improvements in the overall lipid profile (LDL-C, HDL-C, triglycerides) was not observed in a 4-week clinical trial.
SCH900271 , a full agonist with high potency, was developed to maximize the activation of GPR109A, potentially leading to more robust lipid-modifying effects. While it also demonstrated a potent reduction in FFA and a seemingly improved therapeutic window for flushing compared to nicotinic acid, it similarly failed to produce the expected beneficial changes in the broader lipid panel in clinical trials.
The clinical outcomes for both this compound and SCH900271 have led to a re-evaluation of the "FFA hypothesis," which posited that the primary mechanism of nicotinic acid's lipid-modifying effects was through the reduction of FFA flux to the liver. The data from these selective GPR109A agonists suggest that while GPR109A activation is responsible for the antilipolytic (FFA reduction) and flushing effects, the beneficial effects of nicotinic acid on LDL-C, HDL-C, and triglycerides may be mediated by GPR109A-independent mechanisms.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Guide to the Antilipolytic Activity of MK-0354
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antilipolytic performance of MK-0354 with alternative compounds. The information presented is supported by experimental data to aid in the evaluation of these agents for research and development purposes.
Introduction to Antilipolytic Agents
Lipolysis is the metabolic process of breaking down stored triglycerides in adipocytes into free fatty acids (FFAs) and glycerol. While essential for energy homeostasis, excessive lipolysis can contribute to dyslipidemia and insulin resistance. Antilipolytic agents aim to counter this by inhibiting the release of FFAs from adipose tissue. A primary target for these agents is the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor HCA2. Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.
This compound is a partial agonist of the GPR109A receptor.[1][2][3] This guide will compare its antilipolytic activity with the established GPR109A agonists, nicotinic acid and acipimox, as well as other emerging antilipolytic strategies.
Quantitative Comparison of Antilipolytic Compounds
The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head comparisons under identical experimental conditions are limited in the available literature; therefore, the presented data is a collation from various studies.
Table 1: In Vitro Potency of GPR109A Agonists
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | human GPR109A | Not Specified | Not Specified | 1.65 µM | [4] |
| This compound | mouse GPR109A | Not Specified | Not Specified | 1.08 µM | [4] |
| Acipimox | GPR109A | cAMP Inhibition | CHO-K1 | ~10 µM | |
| Acipimox | GαoA Dissociation | HEK293T | ~1 µM | ||
| Nicotinic Acid | GPR109A | Not Specified | Not Specified | Reported to be ~20x less potent than Acipimox | |
| β-Hydroxybutyrate | GPR109A | Not Specified | Not Specified | 0.7 mM | |
| Butyrate | GPR109A | Not Specified | Not Specified | 1.6 mM |
Table 2: In Vivo Effects of GPR109A Agonists on Free Fatty Acids (FFA)
| Compound | Dose | Species | Effect on FFA | Key Findings | Reference |
| This compound | 300 mg - 4000 mg (single dose) | Human | Robust, dose-related reduction over 5 hours | Comparable FFA reduction to 1g extended-release niacin at 300 mg dose. | |
| This compound | 2.5 g (daily for 4 weeks) | Human | Sustained FFA suppression | Failed to produce clinically meaningful changes in HDL-C, LDL-C, or triglycerides. | |
| Nicotinic Acid | Varies | Human | Reduction in plasma FFAs | The antilipolytic effect is a key mechanism of its lipid-lowering action. | |
| Acipimox | Varies | Human | Inhibition of basal glycerol release | Demonstrates in vivo antilipolytic action in subcutaneous adipose tissue. |
Table 3: Alternative Antilipolytic Agents
| Compound Class | Target Enzyme/Protein | Example | Mechanism of Action | Reference |
| HSL Inhibitors | Hormone-Sensitive Lipase (HSL) | THL | Prevents hydrolysis of dietary fats, impacting HSL-mediated triglyceride breakdown. | |
| ATGL Inhibitors | Adipose Triglyceride Lipase (ATGL) | Atglistatin | Selective inhibitor of ATGL, reducing fatty acid mobilization. | |
| PDE3 Inhibitors | Phosphodiesterase 3 (PDE3) | Amrinone, Cilostamide | Increase intracellular cAMP, which can paradoxically potentiate lipolysis, though some newer compounds show antilipolytic effects. |
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway in Adipocytes
The activation of the GPR109A receptor by agonists such as this compound, nicotinic acid, and acipimox initiates a signaling cascade that ultimately inhibits lipolysis. The binding of the agonist to GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cAMP, a crucial second messenger. Lowered cAMP levels result in decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating Hormone-Sensitive Lipase (HSL). Consequently, the reduction in PKA activity leads to decreased HSL activation and a subsequent reduction in the breakdown of triglycerides into free fatty acids and glycerol.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
side-by-side comparison of MK-0354 and nicotinic acid on gene expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the effects of MK-0354 and nicotinic acid (also known as niacin) on gene expression. While both compounds target the G-protein coupled receptor 109A (GPR109A), their distinct pharmacological profiles as a partial and full agonist, respectively, are anticipated to manifest in differing downstream gene regulatory effects. However, a comprehensive, direct comparative analysis is hampered by a notable lack of publicly available transcriptomic data for this compound.
This document summarizes the well-documented effects of nicotinic acid on gene expression and provides relevant experimental protocols. The limited available information on this compound is presented to frame the comparison and highlight areas for future research.
I. Overview of Compounds
Nicotinic Acid (Niacin): A B-vitamin and a broad-spectrum lipid-modifying drug. It is a full agonist of the GPR109A receptor and has been used for decades to treat dyslipidemia. Its effects are mediated through both GPR109A-dependent and independent pathways, leading to a wide range of changes in gene expression across various tissues.
This compound: A partial agonist of the GPR109A receptor. Developed as a potential alternative to nicotinic acid with a reduced flushing side effect. Clinical studies have shown that this compound effectively reduces plasma free fatty acids (FFAs) but does not replicate the broader lipid-modifying effects of nicotinic acid, such as raising HDL cholesterol.[1] The impact of this compound on the transcriptome is not well-documented in publicly accessible literature.
II. Comparative Data on Gene Expression
Due to the scarcity of gene expression data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the known effects of nicotinic acid on the expression of key genes in target tissues, primarily adipocytes and the liver.
Table 1: Documented Effects of Nicotinic Acid on Gene Expression
| Tissue/Cell Type | Gene | Effect of Nicotinic Acid | Potential Implication | Citation(s) |
| Adipose Tissue | Adiponectin | Upregulation | Improved insulin sensitivity, anti-inflammatory effects | [2] |
| C/EBPα, C/EBPδ, PPARγ | Upregulation | Adipocyte differentiation and function | [2] | |
| Hormone-sensitive lipase (HSL) | Downregulation | Reduced lipolysis | [2] | |
| Fatty acid synthase (FAS) | Downregulation | Reduced de novo lipogenesis | [2] | |
| GPR109A (NA receptor) | Downregulation | Feedback regulation | ||
| Fractalkine, MCP-1, RANTES | Downregulation (in response to TNF-α) | Anti-inflammatory effects | ||
| Liver | Diacylglycerol O-acyltransferase 2 (DGAT2) | Downregulation | Reduced triglyceride synthesis and VLDL secretion | |
| Apolipoprotein A1 (Apo-A1) | Upregulation | Increased HDL production | ||
| Sterol regulatory element-binding protein 1 (SREBP-1) | Downregulation | Reduced lipogenesis | ||
| ATP-binding cassette transporter A1 (ABCA1) | Upregulation | Increased cholesterol efflux | ||
| Peroxisome proliferator-activated receptor α (PPARα) | Upregulation | Increased fatty acid oxidation | ||
| Macrophages | ABCG1 | Upregulation | Increased cholesterol efflux to HDL |
This compound: A Note on the Data Gap
Extensive literature searches did not yield specific studies detailing the effects of this compound on the expression of the genes listed above or global transcriptomic analyses. As a partial agonist, it is plausible that this compound would modulate a subset of these genes, potentially to a lesser extent than nicotinic acid. The lack of a significant effect on HDL cholesterol in clinical trials suggests that its impact on genes involved in HDL metabolism, such as Apo-A1 and ABCA1, may be minimal. Further research is critically needed to elucidate the gene regulatory profile of this compound.
III. Signaling Pathways and Mechanisms of Action
The differential effects of nicotinic acid and this compound on gene expression can be attributed to their distinct interactions with the GPR109A receptor and subsequent downstream signaling cascades.
Signaling Pathway of Nicotinic Acid
Nicotinic acid, as a full agonist, robustly activates GPR109A, which is primarily coupled to a Gαi subunit. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on protein kinase A (PKA) activity. This canonical pathway is largely responsible for the anti-lipolytic effect in adipocytes. Additionally, nicotinic acid can signal through β-arrestin pathways and has GPR109A-independent effects, contributing to its broad impact on gene expression.
Postulated Signaling of this compound
As a partial agonist, this compound is expected to produce a submaximal response upon binding to GPR109A. This could lead to a less pronounced inhibition of adenylyl cyclase and a smaller reduction in cAMP levels compared to nicotinic acid. This attenuated signaling may be sufficient to induce the anti-lipolytic effect but not to trigger the full spectrum of gene expression changes required for the broader lipid-modifying effects.
IV. Experimental Protocols
The following is a generalized protocol for analyzing the effects of nicotinic acid on gene expression in a cell culture model, such as 3T3-L1 adipocytes or HepG2 hepatocytes. A similar protocol could be adapted for this compound.
Objective: To determine the effect of nicotinic acid on the expression of target genes in cultured cells.
Materials:
-
Cultured cells (e.g., differentiated 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Nicotinic acid solution (stock solution prepared in an appropriate solvent, e.g., DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target and housekeeping genes
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency or differentiation state.
-
Prepare working solutions of nicotinic acid in cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control.
-
Remove the old medium, wash the cells with PBS, and add the medium containing nicotinic acid or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry or other methods.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for the genes of interest and at least one housekeeping gene (e.g., GAPDH, β-actin).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
V. Conclusion and Future Directions
Nicotinic acid exerts a wide range of effects on gene expression, contributing to its lipid-modifying and anti-inflammatory properties. These effects are particularly prominent in adipose tissue and the liver. In contrast, the gene regulatory landscape of the partial GPR109A agonist, this compound, remains largely unexplored in the public domain.
The available evidence suggests that the partial agonism of this compound may lead to a more restricted set of gene expression changes, primarily those related to the anti-lipolytic pathway. This could explain its limited clinical efficacy beyond FFA reduction.
To provide a definitive side-by-side comparison, future research should focus on generating comprehensive transcriptomic data (e.g., via RNA-sequencing or microarray analysis) for this compound in relevant cell types and animal models. Such studies would not only elucidate the molecular mechanisms underlying the differential effects of full and partial GPR109A agonists but also inform the development of next-generation GPR109A modulators with improved therapeutic profiles.
References
- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of MK-0354 in a Laboratory Setting
Researchers and drug development professionals must handle the disposal of the investigational compound MK-0354 with stringent adherence to safety and environmental regulations. As a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, a conservative approach based on established best practices for chemical waste management is imperative. All waste material must be disposed of in accordance with national and local regulations.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to don appropriate personal protective equipment. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.[1] Hands should be thoroughly washed after handling the substance, and contaminated clothing should be changed immediately.
Disposal of Unused this compound and Contaminated Materials
Unused or expired this compound should be treated as chemical waste. It is critical to avoid mixing it with other waste streams. The compound should be left in its original container whenever possible. If repackaging is necessary, use a clearly labeled, sealed container suitable for chemical waste.
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste. These items should be collected in a designated, sealed container.
The final step is to arrange for the collection and disposal of the chemical waste through an approved waste disposal plant.
Storage Prior to Disposal
Proper storage of this compound is essential to maintain its stability and prevent accidental exposure. The compound should be stored in a tightly closed container in a dry, light-sensitive environment. Recommended storage temperatures and durations are provided in the table below.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 2 years |
| In solvent | -20°C | 1 year |
| Data sourced from MedchemExpress.com |
Experimental Protocol: General Chemical Waste Disposal
While a specific protocol for this compound is unavailable, the following general procedure for the disposal of solid chemical waste in a laboratory setting should be followed:
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Place solid this compound waste, including contaminated labware, into a designated, robust, and leak-proof container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Labeling: Ensure the hazardous waste label includes the full chemical name, any known hazards, the accumulation start date, and the principal investigator's name and contact information.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is under the control of the laboratory personnel, away from ignition sources and incompatible materials.
-
Disposal Request: Once the container is full or the accumulation time limit is reached (as per institutional guidelines), submit a chemical waste pickup request to your institution's EHS office.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling MK-0354
Disclaimer: No specific Safety Data Sheet (SDS) for MK-0354 is publicly available. The following guidance is based on general safety protocols for handling potent research compounds and information regarding GPR109A agonists. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a partial agonist of the GPR109A receptor. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Given the lack of specific hazard information for this compound, a conservative approach to PPE is recommended. The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommendation |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact with the substance. |
| Body Protection | A lab coat or disposable gown should be worn to protect street clothing. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | For handling powders or when aerosol generation is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All work with powdered this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of research compounds like this compound. The following workflow outlines key steps from receipt to disposal.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
-
Storage: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be determined based on any available information from the supplier.
Preparation of Solutions
-
Designated Area: All weighing and solution preparation should be performed in a designated area, such as a chemical fume hood, to control exposure.
-
Weighing: When weighing the powdered compound, use appropriate containment techniques (e.g., a weigh boat within a fume hood) to prevent dust generation.
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Controlled Access: Limit access to the area where this compound is being used.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Avoid eating, drinking, or applying cosmetics in the laboratory.
Disposal Plan
The disposal of research compounds must comply with local, state, and federal regulations.[2][3] Improper disposal can pose a risk to human health and the environment.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
Waste Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound waste.[4][5]
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Collection: Arrange for the collection of hazardous waste by a licensed disposal company, as coordinated by your EHS department.
Signaling Pathway and Workflow Diagrams
This compound and the GPR109A Signaling Pathway
This compound acts as a partial agonist of the G protein-coupled receptor 109A (GPR109A). The following diagram illustrates the simplified signaling pathway initiated by GPR109A activation.
Caption: Simplified signaling pathway of this compound as a partial agonist of the GPR109A receptor.
Operational Workflow for Handling this compound
The following diagram outlines the logical steps for the safe handling of this compound in a research laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
